MS1943
Description
Structure
2D Structure
Properties
IUPAC Name |
6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQJFXBAJJKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Hydrophobic Tagging Approach: A Technical Guide to the Mechanism of Action of MS1943 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1] The epigenetic regulator, Enhancer of Zeste Homolog 2 (EZH2), is frequently overexpressed in TNBC and is associated with poor prognosis.[2] However, catalytic inhibitors of EZH2 have proven ineffective in this malignancy, suggesting a reliance on non-catalytic functions of the protein.[3][4] MS1943 is a first-in-class, selective EZH2 degrader that employs a novel "hydrophobic tagging" strategy to induce proteasomal degradation of EZH2.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound in TNBC, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways and workflows.
Introduction: Targeting EZH2 in TNBC
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[4] In many EZH2-dependent cancers, particularly TNBC, the oncogenic role of EZH2 extends beyond its methyltransferase activity.[3] The protein's overexpression, independent of its catalytic function, is critical for tumor progression.[3] This has rendered conventional EZH2 inhibitors, which only block its enzymatic activity, largely ineffective in TNBC cell lines.[4]
This limitation spurred the development of strategies to eliminate the EZH2 protein entirely. This compound emerged from this effort as a potent and selective EZH2 degrader.[6] Unlike traditional Proteolysis-Targeting Chimeras (PROTACs) that recruit a specific E3 ubiquitin ligase, this compound utilizes a hydrophobic tag—an adamantyl group—appended to an EZH2-binding moiety (C24).[4][7] This design induces the degradation of EZH2, leading to profound cytotoxic effects in EZH2-dependent TNBC cells while sparing normal cells.[2][4]
Core Mechanism of Action: Hydrophobic Tagging
The mechanism of this compound is distinct from conventional PROTACs. The core principle is "hydrophobic tagging," a strategy that leverages the cell's own protein quality control systems.[6]
-
Binding and Conformational Change : this compound selectively binds to EZH2 via its C24 ligand component.[4]
-
Mimicking Protein Misfolding : The attached hydrophobic adamantyl group is thought to induce a conformational change in the EZH2 protein, mimicking a partially unfolded or misfolded state.[6][8]
-
Chaperone Recognition and Ubiquitination : The cell's quality control machinery, including chaperone proteins like Hsp70, recognizes these misfolded proteins. These chaperones can then recruit cochaperone E3 ligases, such as CHIP, to polyubiquitinate the target protein.[6]
-
Proteasomal Degradation : The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.[4] This degradation is confirmed to be proteasome-dependent, as co-treatment with the proteasome inhibitor MG132 rescues EZH2 protein levels.[4]
This mechanism effectively eliminates the EZH2 protein, abrogating both its catalytic and non-catalytic functions.
Downstream Signaling: Activation of the Unfolded Protein Response (UPR)
A key consequence of this compound-induced EZH2 degradation is the activation of the Unfolded Protein Response (UPR).[4] RNA-sequencing analysis of TNBC cells treated with this compound revealed a significant enrichment of genes associated with the UPR.[4] This suggests that the degradation of EZH2, a critical cellular protein, or the broader effects of its depletion, leads to endoplasmic reticulum (ER) stress, thereby triggering the UPR.
Prolonged or overwhelming ER stress shifts the UPR from a pro-survival to a pro-apoptotic pathway, ultimately leading to programmed cell death.[4] This UPR-mediated apoptosis is a crucial component of this compound's cytotoxic effect in sensitive TNBC cell lines. Specifically, this compound treatment leads to the de-repression of several UPR-related genes, including Xbp1, Chop, and Bip, in sensitive but not insensitive TNBC cells.[4]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in various TNBC cell lines and in vivo models. The data highlights its superiority over traditional EZH2 inhibitors.
| Parameter | Cell Line | Value | Description | Reference(s) |
| Enzymatic IC50 | Cell-free | 120 nM | Concentration for 50% inhibition of EZH2 methyltransferase activity. | [1][9] |
| Growth Inhibition (GI50) | MDA-MB-468 | 2.2 µM | Concentration for 50% inhibition of cell growth after 3 days. | [1] |
| In Vivo Efficacy | MDA-MB-468 Xenograft | 150 mg/kg | Daily intraperitoneal (i.p.) injection suppressed tumor growth. | [1] |
| Peak Plasma Conc. (Cmax) | Mouse (50 mg/kg, i.p.) | 2.9 µM | Achieved a peak plasma concentration above the cellular IC50. | [1] |
| Peak Plasma Conc. (Cmax) | Mouse (150 mg/kg, p.o.) | 1.1 µM | Oral administration achieved a lower peak concentration. | [1] |
Table 1: In Vitro and In Vivo Activity of this compound
| Cell Line (TNBC) | Sensitivity to this compound | Effect of EZH2 Knockout/Knockdown | Reference(s) |
| MDA-MB-468 | Sensitive | Significant cell growth inhibition | [4] |
| BT549 | Sensitive | Significant cell growth inhibition | [4] |
| HCC1187 | Sensitive | Not specified | [4] |
| MDA-MB-231 | Insensitive | No significant effect on cell growth | [4] |
Table 2: Sensitivity Profile of TNBC Cell Lines to this compound and EZH2 Depletion
Experimental Protocols
The following sections provide an overview of the key methodologies used to characterize the mechanism of action of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating : Seed TNBC cells (e.g., MDA-MB-468) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or control compounds (e.g., DMSO, EZH2 inhibitors).
-
Incubation : Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.[1]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]
Western Blotting for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins, such as EZH2, SUZ12, and H3K27me3, in cell lysates.
-
Sample Preparation : Treat cells with this compound for the desired time and at various concentrations. Harvest and lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBS-T to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-EZH2). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection : Add a chemiluminescent substrate that reacts with HRP to produce light. Capture the signal using an imaging system. The intensity of the resulting bands corresponds to the amount of the target protein.
RNA-Sequencing (RNA-Seq)
RNA-Seq is used to perform a global analysis of the transcriptome to identify differentially expressed genes upon this compound treatment.
-
RNA Extraction : Treat TNBC cells (e.g., MDA-MB-468) with this compound or a DMSO control. Isolate high-quality total RNA from the cells.
-
Library Preparation : Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing : Sequence the prepared libraries using a next-generation sequencing (NGS) platform (e.g., Illumina).
-
Data Analysis : Process the raw sequencing reads, which includes quality control, alignment to a reference genome, and quantification of gene expression levels.
-
Differential Expression Analysis : Use statistical methods to identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to the control.
-
Pathway Analysis : Perform gene set enrichment analysis (GSEA) on the differentially expressed genes to identify enriched biological pathways, such as the Unfolded Protein Response.[4]
In Vivo Xenograft Model
Animal models are used to assess the anti-tumor efficacy and pharmacokinetics/pharmacodynamics (PK/PD) of this compound in a living organism.
-
Tumor Implantation : Implant human TNBC cells (e.g., MDA-MB-468) subcutaneously or orthotopically into the mammary fat pad of immunodeficient mice (e.g., BALB/c nude mice).[1][7]
-
Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).[11]
-
Treatment Administration : Randomize mice into treatment and control groups. Administer this compound (e.g., 150 mg/kg, i.p., daily) or a vehicle control.[1]
-
Monitoring : Monitor tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.
-
Pharmacodynamic Analysis : At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry to confirm target engagement (i.e., reduction of EZH2 levels in the tumor tissue).[4]
Conclusion
This compound represents a novel and promising therapeutic strategy for Triple-Negative Breast Cancer. Its unique hydrophobic tagging mechanism successfully circumvents the limitations of traditional EZH2 catalytic inhibitors by inducing the complete degradation of the EZH2 protein. This leads to the activation of the pro-apoptotic Unfolded Protein Response pathway, resulting in potent and selective cytotoxicity in EZH2-dependent TNBC cells. The comprehensive preclinical data underscores the therapeutic potential of EZH2 degradation and establishes this compound as a valuable tool for further investigation in TNBC and other EZH2-driven malignancies. This guide provides the foundational technical understanding of its mechanism for professionals engaged in oncology drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives [html.rhhz.net]
- 4. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The EZH2 Degrader MS1943: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS1943 is a first-in-class, selective degrader of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Unlike traditional EZH2 inhibitors that only block its methyltransferase activity, this compound facilitates the complete removal of the EZH2 protein. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for basic research and as a potential therapeutic agent.
Introduction
The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Overexpression and hyperactivity of EZH2 have been implicated in the pathogenesis of numerous cancers, including triple-negative breast cancer (TNBC), lymphoma, and prostate cancer, making it a compelling target for therapeutic intervention.[2][3]
While several small molecule inhibitors of EZH2's catalytic activity have been developed, their efficacy can be limited, particularly in cancers where the non-catalytic scaffolding functions of EZH2 contribute to disease progression.[2] To address this limitation, this compound was developed as a selective EZH2 degrader.[1] this compound utilizes a novel mechanism of action, known as hydrophobic tagging, to induce the degradation of EZH2 via the ubiquitin-proteasome system.[1][4] This approach not only ablates the catalytic activity of EZH2 but also eliminates its scaffolding functions, offering a potentially more effective therapeutic strategy.[1]
Mechanism of Action
This compound is a bifunctional molecule composed of a ligand that binds to EZH2 and a hydrophobic adamantyl group.[1] This "hydrophobic tagging" approach is distinct from traditional PROTAC (Proteolysis Targeting Chimera) degraders as it does not recruit a specific E3 ubiquitin ligase. Instead, it is hypothesized that the bulky hydrophobic tag induces misfolding or unfolding of the EZH2 protein, marking it for recognition and degradation by the cellular proteasome machinery.[1] This degradation is selective for EZH2, with minimal effect on the related EZH1 protein.[1]
The degradation of EZH2 by this compound leads to a reduction in global H3K27me3 levels and the reactivation of silenced tumor suppressor genes.[1] Furthermore, in certain cancer cell lines, this compound has been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis.[5]
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EZH2 Methyltransferase Inhibition IC50 | Cell-free assay | 120 nM | [6] |
| Cell Growth Inhibition GI50 | MDA-MB-468 | 2.2 µM | [6] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Administration Route | Dose | Cmax | Time to Cmax | Plasma Concentration > Cellular IC50 | Reference |
| Intraperitoneal (i.p.) | 50 mg/kg | 2.9 µM | ~1 hour | ~2 hours | [1] |
| Oral (p.o.) | 150 mg/kg | 1.1 µM | ~2 hours | Below cellular IC50 | [1] |
Table 3: In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model
| Treatment | Dose and Schedule | Outcome | Reference |
| This compound | 150 mg/kg, i.p., once daily for 36 days | Suppression of tumor growth | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the primary research article by Ma et al. (2020) in Nature Chemical Biology.[1]
Western Blot Analysis for EZH2 Degradation
Objective: To determine the concentration- and time-dependent effects of this compound on EZH2 protein levels.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, anti-β-actin or Vinculin as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 24, 48, 72 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative protein levels.
Cell Viability Assay (MTT or similar)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (or other viability reagents like WST-1, CellTiter-Glo)
-
Solubilization solution (e.g., DMSO or Sorenson's buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 72 hours).[6]
-
Viability Reagent Addition: Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
MDA-MB-468 cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of MDA-MB-468 cells (typically mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and vehicle control groups.
-
Treatment: Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 150 mg/kg, once daily).[6]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.[6]
-
Analysis: Analyze the tumors for various endpoints, such as weight, and perform immunohistochemistry (IHC) for biomarkers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and EZH2 levels.[7]
Conclusion
This compound represents a significant advancement in the targeting of EZH2. Its unique hydrophobic tagging mechanism of action, leading to the selective degradation of EZH2, offers a promising therapeutic strategy for cancers dependent on this epigenetic regulator. The data presented in this technical guide demonstrate the potent in vitro and in vivo activity of this compound and provide a foundation for further investigation into its clinical potential. The detailed experimental protocols included herein should serve as a valuable resource for researchers seeking to explore the utility of this compound in their own studies.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicalxpress.com [medicalxpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
MS1943: A Technical Guide to a First-in-Class EZH2 Selective Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS1943 is a first-in-class, selective degrader of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Developed through a hydrophobic tagging approach, this compound induces the degradation of EZH2, a protein frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC). Unlike traditional EZH2 inhibitors that only block its catalytic activity, this compound eliminates the entire protein, leading to profound cytotoxic effects in EZH2-dependent cancer cells. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Discovery and Development
This compound was identified through a hydrophobic tagging strategy, which involves attaching a bulky hydrophobic adamantyl group to a non-covalent EZH2 inhibitor.[1] This modification induces the misfolding and subsequent degradation of the target protein. This approach has proven effective in overcoming the limitations of conventional EZH2 inhibitors, which are often ineffective in blocking the proliferation of certain cancer types like TNBC despite reducing H3K27me3 marks.[1][2] Preclinical in vivo studies have demonstrated that this compound is orally bioavailable and efficacious in suppressing tumor growth in mouse xenograft models.[1][3] As of the latest available information, this compound has not entered clinical trials.
Mechanism of Action
This compound functions as a selective EZH2 degrader, leading to a reduction in EZH2 protein levels in a time- and concentration-dependent manner.[2][4] The degradation of EZH2 is mediated by the ubiquitin-proteasome system, as evidenced by the rescue of EZH2 levels upon co-treatment with the proteasome inhibitor MG132.[1][2]
A key downstream effect of this compound-induced EZH2 degradation is the activation of the Unfolded Protein Response (UPR) pathway.[2] This is characterized by the upregulation of UPR-related genes such as XBP1, CHOP, and BIP.[2] The sustained activation of the UPR due to prolonged endoplasmic reticulum (ER) stress is believed to be a primary driver of the cytotoxic effects observed in this compound-sensitive cancer cells.[2]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (EZH2 Methyltransferase Activity) | Cell-free | 120 nM | [4] |
| GI50 (Cell Growth Inhibition) | MDA-MB-468 (TNBC) | 2.2 µM | [2][4] |
| HCC1187 (TNBC) | 1.1 - 4.9 µM | [1] | |
| HCC70 (TNBC) | 1.1 - 4.9 µM | [1] | |
| BT549 (TNBC) | 1.1 - 4.9 µM | [1] | |
| HCC1954 (TNBC) | 1.1 - 4.9 µM | [1] | |
| MCF7 (ER+) | 1.1 - 4.9 µM | [1] | |
| KARPAS-422 (Lymphoma) | 1.1 - 4.9 µM | [1] | |
| SUDHL8 (Lymphoma) | 1.1 - 4.9 µM | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics (MDA-MB-468 Xenograft Model)
| Parameter | Dosing | Value | Reference |
| Tumor Growth Suppression | 150 mg/kg, i.p., once daily | Complete suppression | [1] |
| Cmax (Peak Plasma Concentration) | 50 mg/kg, single i.p. injection | 2.9 µM | [4] |
| Cmax (Peak Plasma Concentration) | 150 mg/kg, single p.o. dose | 1.1 µM | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5 µM) or DMSO as a vehicle control.[4]
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve.
Western Blot Analysis for EZH2 Degradation
-
Cell Lysis: Treat cells (e.g., MDA-MB-468) with desired concentrations of this compound (e.g., 1.25, 2.5, 5.0 µM) for the indicated time (e.g., 48 hours).[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of EZH2 degradation relative to the loading control.
In Vivo Xenograft Study
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject MDA-MB-468 cells (5 x 106 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm3. Randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer this compound (e.g., 150 mg/kg) or vehicle control intraperitoneally (i.p.) or orally (p.o.) once daily.[1]
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., 21-28 days) or when tumors reach a predetermined size, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Experimental Workflow
Conclusion
This compound represents a novel and promising strategy for targeting EZH2-dependent cancers. Its unique mechanism of action, which involves the complete degradation of the EZH2 protein, offers a potential advantage over traditional enzymatic inhibitors, particularly in cancers like TNBC that are resistant to the latter. The preclinical data presented in this guide provide a strong rationale for the further investigation of this compound and the development of other targeted protein degraders. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Pivotal Role of EZH2 in Triple-Negative Breast Cancer: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of EZH2's Oncogenic Functions, Signaling Networks, and Therapeutic Potential in Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies. Emerging evidence has solidified the role of the epigenetic modifier, Enhancer of Zeste Homolog 2 (EZH2), as a key driver of TNBC pathogenesis. This technical guide provides a comprehensive overview of the multifaceted functions of EZH2 in TNBC, detailing its involvement in tumorigenesis, metastasis, and drug resistance. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in oncology research and the pursuit of novel therapeutic strategies for this formidable disease.
Core Functions of EZH2 in Triple-Negative Breast Cancer
EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes. In TNBC, EZH2 is frequently overexpressed, and its elevated activity is strongly associated with features of aggressive tumors, including high histological grade, negativity for estrogen and progesterone receptors, and poor patient survival.[1]
The oncogenic roles of EZH2 in TNBC are multifaceted, extending beyond its canonical gene-silencing function. These roles can be broadly categorized into:
-
Tumorigenesis and Proliferation: EZH2 promotes TNBC cell proliferation by repressing tumor suppressor genes involved in cell cycle control.[1] Knockdown of EZH2 has been shown to significantly inhibit the growth of TNBC cells both in vitro and in vivo.[1][2]
-
Metastasis and Invasion: A critical function of EZH2 in TNBC is its ability to drive metastasis.[3][4] This is achieved through various mechanisms, including the promotion of epithelial-to-mesenchymal transition (EMT), enhancement of cell migration and invasion, and the maintenance of cancer stem cell (CSC) populations.[5][6][7][8]
-
Drug Resistance: EZH2 contributes to resistance to chemotherapy in TNBC. Its inhibition has been shown to re-sensitize drug-resistant TNBC patient-derived xenograft (PDX) models to chemotherapy agents like Eribulin.
-
Chromosomal Instability: Recent studies have linked EZH2 to chromosomal instability in TNBC. By silencing genes crucial for proper chromosome segregation, EZH2 drives abnormal cell division, which in turn fuels metastasis.[9]
Quantitative Data on EZH2 in Triple-Negative Breast Cancer
To provide a clear and comparative overview, the following tables summarize key quantitative data regarding EZH2 expression, the efficacy of its inhibitors, and the functional consequences of its modulation in TNBC.
Table 1: EZH2 Expression in Breast Cancer Cell Lines
| Cell Line | Subtype | EZH2 Protein Expression (Relative to Normal Epithelial Cells) | EZH2 mRNA Expression (Relative to Normal Epithelial Cells) |
| MDA-MB-231 | TNBC | Elevated [3] | Higher [10] |
| MDA-MB-468 | TNBC | Elevated [3] | Higher [10] |
| SUM149 | Inflammatory BC (TNBC-like) | Higher [6] | Not Reported |
| FC-IBC-02 | Inflammatory BC (TNBC-like) | Higher [6] | Not Reported |
| HCC1937 | TNBC | Not Reported | Higher [10] |
| 184-A1 | Normal Mammary Epithelial | Baseline [3] | Not Reported |
| MCF-10A | Normal Mammary Epithelial | Baseline [3] | Not Reported |
| MCF-7 | Non-TNBC (ER+) | Not Reported | Lower[10] |
| T47D | Non-TNBC (ER+) | Not Reported | Lower[10] |
Table 2: IC50 Values of EZH2 Inhibitors in TNBC Cell Lines
| Inhibitor | Target | Cell Line | IC50 (µM) |
| GSK126 | EZH2 | MDA-MB-231 | Not specified, but effective |
| GSK343 | EZH2 | MDA-MB-231 | Not specified, but effective[11] |
| Tazemetostat (EPZ-6438) | EZH2 | Multiple TNBC lines | Minimal effect on proliferation alone[12] |
Table 3: Functional Effects of EZH2 Knockdown/Inhibition in TNBC Models
| Experimental Model | Intervention | Readout | Result | Reference |
| MDA-MB-231 cells | EZH2 shRNA | Migration | Significantly decreased | [3] |
| MDA-MB-468 cells | EZH2 shRNA | Migration | Significantly decreased | [3] |
| MDA-MB-231 cells | EZH2 shRNA | Invasion | Significantly decreased | [3] |
| MDA-MB-468 cells | EZH2 shRNA | Invasion | Significantly decreased | [3] |
| FC-IBC-02S cells | EZH2 shRNA | Tumorsphere formation | Significantly suppressed | [6] |
| MDA-MB-231 xenograft | EZH2 siRNA | Tumor growth | 73% reduction (combined human/mouse siRNA) | [1] |
| T47D cells | EZH2 siRNA | CD44+/CD24low/- CSCs | 4.5-fold decrease | [5] |
| HCC1937 cells | EZH2 siRNA | Cancer Stem Cell population | 4.5% drop | [5] |
Table 4: Clinical Correlation of EZH2 Expression in TNBC
| Patient Cohort | Parameter | Finding | p-value | Reference |
| 261 Invasive Breast Cancer Cases | High EZH2 expression and TNBC phenotype | Strongly associated | <0.001 | [1] |
| 261 Invasive Breast Cancer Cases | High EZH2 expression and Overall Survival | Poorer overall survival | 0.03 | [1] |
| TCGA-BRCA dataset (1092 patients) | High EZH2 expression and Overall Survival in TNBC | Poorer overall survival | Not specified | [10] |
| 3951 Breast Cancer Patients | High EZH2 expression and Relapse-Free Survival | Negative correlation | Not specified | [13] |
| 3951 Breast Cancer Patients | High EZH2 expression and Overall Survival | Negative correlation | Not specified | [13] |
Signaling Pathways Involving EZH2 in TNBC
EZH2's influence on TNBC is mediated through a complex network of signaling pathways, encompassing both its canonical PRC2-dependent and non-canonical PRC2-independent functions.
Canonical PRC2-Dependent Pathway
In its canonical role, EZH2 acts as the catalytic core of the PRC2 complex, which also includes SUZ12 and EED. This complex silences tumor suppressor genes by depositing the H3K27me3 mark on their promoter regions.
Non-Canonical PRC2-Independent Pathways
EZH2 also exhibits critical oncogenic functions independent of the PRC2 complex. These non-canonical activities often involve direct protein-protein interactions and can lead to transcriptional activation.
In TNBC, EZH2 can function as a transcriptional co-activator for NF-κB target genes. It physically interacts with the RelA (p65) and RelB subunits of NF-κB, promoting the expression of genes involved in inflammation, survival, and proliferation. This interaction is independent of EZH2's methyltransferase activity.
EZH2 interacts with and is phosphorylated by p38 MAPK. This phosphorylation can lead to the cytoplasmic localization of EZH2, where it can interact with cytoskeletal proteins to promote cell migration and invasion.
References
- 1. CLINICAL AND BIOLOGICAL RELEVANCE OF EZH2 IN TRIPLE NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. EZH2 promotes migration and invasion of triple-negative breast cancer cells via regulating TIMP2-MMP-2/-9 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 Is Required for Breast and Pancreatic Cancer Stem Cell Maintenance and Can Be Used as a Functional Cancer Stem Cell Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 knockdown suppresses the growth and invasion of human inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Investigating the Expression of EZH2-Target Genes TM7SF2 and NTN4 in Triple Negative Breast Cancer - Figshare [manara.qnl.qa]
- 11. AKT and EZH2 inhibitors kill TNBCs by hijacking mechanisms of involution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of EZH2/NSD2 Histone Methyltransferase Axis Predicts Poor Prognosis and Accelerates Tumor Progression in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
MS1943: A Technical Guide to a First-in-Class EZH2-Selective Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MS1943, a pioneering chemical probe designed for the selective degradation of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a key histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, including triple-negative breast cancer (TNBC).[1][2] this compound offers a novel therapeutic strategy by inducing the degradation of the EZH2 protein, a different approach from traditional enzymatic inhibition.[1][2]
Mechanism of Action
This compound is a hydrophobic tag-based degrader.[3] It is synthesized by attaching a bulky hydrophobic adamantyl group to a non-covalent EZH2 inhibitor, C24.[3] This modification is thought to induce misfolding of the EZH2 protein, exposing hydrophobic patches that lead to its recognition by the cellular proteasomal degradation machinery.[3] This targeted degradation of EZH2 protein distinguishes this compound from conventional EZH2 inhibitors, which only block its methyltransferase activity.[1][2] The degradation of EZH2 subsequently leads to a reduction in the levels of the PRC2 complex component SUZ12 and a decrease in the histone H3 lysine 27 trimethylation (H3K27me3) mark.[3] Furthermore, treatment with this compound triggers prolonged endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately inducing apoptosis in cancer cells that are dependent on EZH2 for their survival.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| EZH2 | Radioactive Methyltransferase | 120 | Highly potent inhibition.[3][4][5][6] |
| EZH1 | Radioactive Methyltransferase | >100,000 | Demonstrates high selectivity.[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | GI50 (µM) | Notes |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Growth Inhibition | 2.2 | Effective in EZH2-dependent TNBC cells.[4][7] |
| BT549 | Triple-Negative Breast Cancer | Not specified | - | Sensitive to this compound-induced EZH2 degradation.[4] |
| HCC70 | Triple-Negative Breast Cancer | Not specified | - | Sensitive to this compound-induced EZH2 degradation.[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | - | Insensitive to this compound, EZH2 knockout did not inhibit growth.[1] |
| KARPAS-422 | Lymphoma | Not specified | - | EZH2 levels effectively reduced.[4] |
| SUDHL8 | Lymphoma | Not specified | - | EZH2 levels effectively reduced.[4] |
| MCF10A | Non-transformed breast | Cytotoxicity | >10 | Spares normal cells.[1] |
| PNT2 | Non-transformed prostate | Cytotoxicity | >10 | Spares normal cells.[1] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (µM) | Notes |
| Intraperitoneal (i.p.) | 50 | 2.9 | Plasma concentrations remained above cellular IC50 for approximately 2 hours.[1][4] |
| Per Oral (p.o.) | 150 | 1.1 | Orally bioavailable, though plasma levels were below the cellular IC50.[1][4] |
| Efficacy | |||
| i.p. (once daily) | 150 | - | Completely suppressed tumor growth in an MDA-MB-468 xenograft model.[1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Radioactive Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant five-component PRC2 complex (EZH2, EED, SUZ12, RBAP48, AEBP2)
-
Core histones
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Test compounds (this compound, EZH1 inhibitor, etc.) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex (e.g., 5 nM) and core histone substrate (e.g., 0.05 µM) in assay buffer.
-
Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and precipitating the proteins with TCA.
-
Wash the filter papers extensively to remove unincorporated [³H]-SAM.
-
Place the dried filter papers in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.[1]
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as EZH2, SUZ12, and H3K27me3, in cell lysates.
Materials:
-
Cells treated with this compound or control
-
RIPA buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.[1]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like actin to normalize protein levels.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Test compounds (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired time (e.g., 72 hours).[7]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the GI50 value.
Apoptosis Assay (DRAQ7 Staining)
DRAQ7 is a far-red fluorescent dye that selectively stains the nuclei of dead or membrane-compromised cells, allowing for the quantification of apoptosis and cell death.
Materials:
-
Cells treated with this compound or control
-
DRAQ7™ solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time (e.g., 4 days).[4]
-
Harvest the cells (for suspension cells) or collect both adherent and floating cells (for adherent cells).
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Add DRAQ7™ to the cell suspension to a final concentration of 1-3 µM.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of DRAQ7-positive (dead) cells.
In Vivo Studies
This compound has been evaluated in vivo for its pharmacokinetic properties and anti-tumor efficacy.
Pharmacokinetics
Pharmacokinetic studies were conducted in mice to determine the absorption, distribution, metabolism, and excretion of this compound. Following a single intraperitoneal injection of 50 mg/kg, this compound reached a maximum plasma concentration (Cmax) of 2.9 µM.[1][4] A single oral dose of 150 mg/kg resulted in a Cmax of 1.1 µM.[1][4] These studies demonstrated that this compound is bioavailable through both routes of administration.[1]
Xenograft Model
The in vivo efficacy of this compound was assessed in a mouse xenograft model using the human TNBC cell line MDA-MB-468. Daily intraperitoneal administration of 150 mg/kg this compound resulted in the complete suppression of tumor growth.[1][3] Immunohistochemical analysis of the tumors from treated mice showed a reduction in EZH2 and H3K27me3 levels, a decrease in the proliferation marker Ki-67, and an increase in the apoptosis marker cleaved caspase-3, confirming the on-target activity of this compound in vivo.[1]
Selectivity Profile
This compound demonstrates high selectivity for EZH2 over its close homolog EZH1 and a broad panel of other methyltransferases and kinases. This selectivity is a critical attribute for a chemical probe, as it minimizes off-target effects and ensures that the observed biological outcomes are due to the specific degradation of EZH2. This compound was shown to be selective for EZH2 over more than 100 other methyltransferases and other drug targets.[1]
Conclusion
This compound is a first-in-class, selective, and in vivo-active EZH2 degrader. Its unique mechanism of action, which involves the targeted degradation of the EZH2 protein rather than just the inhibition of its enzymatic activity, offers a promising new therapeutic avenue for cancers that are dependent on EZH2. The data presented in this guide highlight the potential of this compound as a valuable chemical probe for studying the biological functions of EZH2 and as a lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided herein should enable researchers to further investigate and build upon the understanding of this important molecule.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Unfolded Protein Response Induced by MS1943
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of the Unfolded Protein Response (UPR) by MS1943, a first-in-class selective EZH2 (Enhancer of Zeste Homolog 2) degrader. This document details the signaling pathways involved, presents quantitative data from relevant studies, and outlines key experimental protocols for investigating the effects of this compound.
Introduction
This compound is a small molecule that operates as a hydrophobic tag-based degrader of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is a histone methyltransferase that is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), where its high expression is correlated with a poor prognosis.[2] While EZH2 inhibitors have been developed, they have shown limited efficacy in blocking TNBC cell proliferation.[2] In contrast, this compound induces profound cytotoxic effects in multiple TNBC cell lines by promoting the degradation of EZH2, leading to prolonged activation of the UPR and subsequent apoptosis.[1][2][4] This guide delves into the specifics of this UPR induction by this compound.
Core Mechanism of this compound Action
This compound utilizes a hydrophobic tagging approach. It consists of a ligand that binds to EZH2 and a hydrophobic adamantyl group.[3] This design is thought to induce misfolding or expose hydrophobic patches on the EZH2 protein, marking it for proteasomal degradation.[3] This degradation of EZH2 is selective and spares the related protein EZH1.[3] The sustained degradation of EZH2 and its impact on the PRC2 complex leads to significant downstream effects, most notably the induction of endoplasmic reticulum (ER) stress and the UPR.[1][3]
The Unfolded Protein Response (UPR)
The UPR is a cellular stress response that is activated when unfolded or misfolded proteins accumulate in the ER.[5][6] This response is mediated by three main ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[5] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[5] Upon ER stress, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis.[5] If the stress is too severe or prolonged, the UPR will instead trigger apoptosis.[5][6]
Caption: General overview of the Unfolded Protein Response (UPR) signaling pathways.
This compound-Induced Activation of the UPR
RNA sequencing analysis of TNBC cells treated with this compound revealed a significant enrichment of genes associated with the UPR pathway.[1] This indicates that the cytotoxic effects of this compound are, at least in part, mediated by the induction of prolonged ER stress.[1]
The IRE1α Branch
The most extensively documented effect of this compound on the UPR is the activation of the IRE1α branch.[1] Upon activation, IRE1α's endoribonuclease activity splices X-box binding protein 1 (XBP1) mRNA.[1] This splicing event removes a 26-nucleotide intron, leading to a frameshift and the translation of the active transcription factor XBP1s. Quantitative real-time PCR has confirmed the upregulation of spliced Xbp1 and its downstream targets, including CHOP (C/EBP homologous protein) and Bip, in MDA-MB-468 cells treated with this compound.[1] This induction was observed as early as 4 hours post-treatment and was sustained for at least two days.[1]
Caption: Simplified workflow of this compound-induced UPR and apoptosis.
The PERK and ATF6 Branches
While the activation of the IRE1α pathway by this compound is well-documented, the effects on the PERK and ATF6 branches are less characterized in the currently available literature. However, the upregulation of CHOP, a key downstream target of all three UPR branches, suggests that the PERK and/or ATF6 pathways may also be involved.[1] Further research is needed to fully elucidate the role of these branches in the cellular response to this compound.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Efficacy of this compound in MDA-MB-468 TNBC Cells
| Parameter | Value | Cell Line | Assay | Reference |
| GI50 | 2.2 µM | MDA-MB-468 | Proliferation Assay | [1] |
| IC50 (EZH2 Activity) | 120 nM | - | Biochemical Assay | [3][7] |
Table 2: Effect of this compound on Protein Levels in MDA-MB-468 Cells
| Protein | Concentration of this compound | Time | Effect | Reference |
| EZH2 | Concentration-dependent | - | Reduction | [1] |
| EZH2 | - | Time-dependent | Reduction | [1] |
| H3K27me3 | Concentration-dependent | - | Reduction | [1] |
| SUZ12 | Concentration-dependent | - | Reduction | [1] |
| EED | - | - | No significant change | [8] |
| EZH1 | - | - | No significant change | [1] |
Experimental Protocols
This section provides an overview of the methodologies used to study the effects of this compound on the UPR.
Cell Culture and Drug Treatment
-
Cell Lines: MDA-MB-468 (TNBC), BT549 (TNBC), HCC70 (TNBC), MDA-MB-231 (TNBC), KARPAS-422 (lymphoma), SUDHL8 (lymphoma), MCF7 (ER+ breast cancer), PNT2 (non-cancerous prostate), and MCF10A (non-transformed breast epithelial).[1][8]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with various concentrations of this compound (e.g., 0.625 µM to 5 µM) for specified durations (e.g., 4 hours to 4 days).[8] A DMSO-treated control group is always included.
Western Blot Analysis
Western blotting is used to assess the levels of specific proteins.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., EZH2, H3K27me3, SUZ12, EED, EZH1, and loading controls like β-actin or GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is employed to measure the mRNA levels of UPR-related genes.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA, and specific primers for target genes (Xbp1, CHOP, Bip) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess cell viability. Cells are treated with this compound, and then MTT reagent is added. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells.
-
Crystal Violet Assay: Used to assess cell proliferation. After treatment, cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured.
-
DRAQ7 Staining: Used to measure cell death. DRAQ7 is a fluorescent dye that only enters cells with compromised membrane integrity. The percentage of DRAQ7-positive cells is determined by flow cytometry or high-content imaging.[1]
Caption: A typical experimental workflow for studying the effects of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers dependent on EZH2, such as TNBC.[1] Its mechanism of action, which involves the induction of prolonged ER stress and the UPR, distinguishes it from catalytic EZH2 inhibitors.[1] The activation of the IRE1α pathway is a key event in this compound-mediated cytotoxicity.
Future research should focus on several key areas:
-
Elucidating the role of the PERK and ATF6 pathways: A more detailed investigation into how this compound affects these other two branches of the UPR is necessary for a complete understanding of its mechanism.
-
In vivo studies: While this compound has shown efficacy in mouse xenograft models, further in vivo studies are needed to fully establish its pharmacokinetic and pharmacodynamic properties and to assess its therapeutic potential in a broader range of cancers.[1]
-
Combination therapies: Investigating the synergistic effects of this compound with other anticancer agents, particularly those that also modulate ER stress, could lead to more effective treatment strategies.
-
Biomarkers of response: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient stratification in future clinical trials.
This in-depth guide provides a solid foundation for researchers and drug development professionals working with or interested in this compound and its role in inducing the unfolded protein response. The provided data, protocols, and pathway diagrams offer a valuable resource for designing and interpreting experiments aimed at further unraveling the therapeutic potential of this novel EZH2 degrader.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Unfolded Protein Response, Degradation from the Endoplasmic Reticulum, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
MS1943 selectivity for EZH2 over EZH1
An In-depth Technical Guide to the Selectivity of MS1943 for EZH2 over EZH1
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC) and certain lymphomas, making it a compelling therapeutic target.[1] While catalytic inhibitors of EZH2 have been developed, they often show limited efficacy in non-lymphoma contexts.[1] this compound is a first-in-class, orally bioavailable, selective degrader of EZH2 that operates through a hydrophobic tagging mechanism.[1][2][3][4] This guide provides a detailed technical overview of the selectivity of this compound for EZH2 over its close homolog EZH1, presenting key quantitative data, experimental methodologies, and the underlying mechanism of action.
Quantitative Selectivity Data
This compound was developed from the EZH2 inhibitor C24, which was chosen for its high selectivity for EZH2 over EZH1.[5] this compound retains this high potency and selectivity, effectively inhibiting the methyltransferase activity of EZH2 while sparing EZH1.[3][5] This selectivity is crucial for minimizing off-target effects, as EZH1 plays distinct roles in cellular processes.
The inhibitory activity of this compound has been quantified through biochemical assays, demonstrating its potent effect on EZH2.
| Compound | Target | Assay Type | IC50 | Selectivity (EZH1/EZH2) |
| This compound | EZH2 | Radioactive Methyltransferase Assay | 120 nM[2][3][4][5][6] | Highly Selective* |
| This compound | EZH1 | Radioactive Methyltransferase Assay | >100-fold vs EZH2[5] | - |
Note: While a specific IC50 for EZH1 is not explicitly stated in the cited literature, this compound is consistently described as being highly selective for EZH2 over EZH1 and more than 100 other methyltransferases.[5]
Mechanism of Action: Selective Degradation
This compound is not a traditional enzyme inhibitor but a selective degrader. It is classified as a hydrophobic tag-based PROTAC (Proteolysis Targeting Chimera).[2][3] It was designed by appending a bulky hydrophobic adamantyl group to the EZH2-binding molecule C24.[3] This modification drives the targeted EZH2 protein towards proteasomal degradation, likely by inducing misfolding.[3] This degradation-based mechanism is distinct from simple catalytic inhibition and leads to a profound reduction in total EZH2 protein levels within the cell.[1] Consequently, levels of the PRC2 complex component SUZ12 and the H3K27me3 mark are also suppressed.[2][3] This cascade of events triggers prolonged endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately causing apoptosis in cancer cells that are dependent on EZH2 for survival.[3]
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MS1943 on PRC2 Complex Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, with its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), being a prominent therapeutic target in various cancers. While catalytic inhibition of EZH2 has shown clinical promise, it is not universally effective, particularly in cancers like triple-negative breast cancer (TNBC) where the non-catalytic functions of EZH2 may play a significant role. MS1943 is a first-in-class, selective EZH2 degrader that operates through a hydrophobic tagging mechanism. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the integrity of the PRC2 complex, and detailed experimental protocols for its characterization.
Introduction to this compound and the PRC2 Complex
The PRC2 complex is a multi-protein histone methyltransferase responsible for the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27me1/2/3), a mark associated with transcriptional repression. The core components of the PRC2 complex are EZH2 (the catalytic subunit), Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12). The integrity of this complex is crucial for its catalytic activity and biological function.
This compound was developed to overcome the limitations of traditional EZH2 inhibitors. Instead of merely blocking the methyltransferase activity, this compound induces the selective degradation of the EZH2 protein. This is achieved through a hydrophobic tagging approach, where a bulky adamantyl group is appended to an EZH2-binding molecule. This tag is believed to induce misfolding of the EZH2 protein, leading to its recognition and degradation by the cellular proteasome machinery.[1][2] This degradation of a core component has significant implications for the stability and function of the entire PRC2 complex.
Mechanism of Action of this compound
This compound is not a traditional PROTAC (Proteolysis Targeting Chimera) as it does not recruit an E3 ubiquitin ligase. Instead, its mechanism relies on inducing the misfolding of EZH2, which subsequently triggers the Unfolded Protein Response (UPR) and proteasomal degradation.[1][3] This targeted degradation of EZH2 has downstream consequences on the other components of the PRC2 complex and the epigenetic landscape of the cell.
Signaling Pathway of this compound-Induced EZH2 Degradation and UPR Activation
Caption: Mechanism of this compound leading to EZH2 degradation and apoptosis.
Impact on PRC2 Complex Integrity
Studies have shown that this compound treatment leads to a concentration- and time-dependent reduction in the protein levels of EZH2 and SUZ12.[4] Interestingly, the protein levels of EED, another core component, are often unaffected.[4][5] This differential effect on the PRC2 subunits strongly suggests a disruption of the complex's integrity. The degradation of EZH2 and the subsequent loss of SUZ12 indicate a destabilization of the PRC2 core. The persistence of EED may suggest it has roles outside of the immediate PRC2 complex or is more stable on its own. The context-dependent reduction of SUZ12 in different cell lines (e.g., reduced in BT549 but not in HCC70 cells) highlights that the cellular environment can influence the downstream effects of EZH2 degradation.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments | Reference |
| EZH2 IC50 | 120 nM | Cell-free assay | Inhibits methyltransferase activity. | [5][6] |
| GI50 | 2.2 µM | MDA-MB-468 | Growth inhibition. | [1][5] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Administration Route | Dose | Cmax | Time above cellular IC50 | Reference |
| Intraperitoneal (i.p.) | 50 mg/kg | 2.9 µM | ~2 hours | [4][5] |
| Per Oral (p.o.) | 150 mg/kg | 1.1 µM | Below cellular IC50 | [4][5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| BALB/c nude mice | MDA-MB-468 xenograft | 150 mg/kg i.p. daily | Tumor growth suppression | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability and Growth Inhibition Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
A. MTT Viability Assay
-
Cell Seeding: Seed triple-negative breast cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.625, 1.25, 2.5, 5 µM) or DMSO as a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the data to the DMSO control and calculate IC50 or GI50 values using appropriate software.
B. Crystal Violet Assay
-
Cell Seeding: Seed cells (5,000–20,000 per well) in 12-well plates and allow them to adhere for 20 hours.
-
Compound Treatment: Treat cells with DMSO or this compound for six days, changing the media with fresh compound every 2-3 days.
-
Staining: Wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Washing and Solubilization: Wash away excess stain and solubilize the bound dye with a solubilization buffer.
-
Data Acquisition: Measure the absorbance at a wavelength of 590 nm.
Western Blot Analysis for PRC2 Component Levels
Objective: To quantify the protein levels of EZH2, SUZ12, EED, and H3K27me3 following this compound treatment.
-
Cell Lysis: Treat cells (e.g., MDA-MB-468) with various concentrations of this compound (e.g., 1.25, 2.5, 5.0 µM) for the desired time (e.g., 24, 48 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, SUZ12, EED, H3K27me3, and a loading control (e.g., Vinculin or Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) to Assess PRC2 Complex Integrity
Objective: To determine if this compound disrupts the interaction between core PRC2 components.
-
Cell Lysis: Treat cells with this compound or DMSO. Lyse cells in a non-denaturing lysis buffer (e.g., 20-50 mM Tris-HCl pH 7.5-8.0, 150 mM NaCl, 0.5-1.0% NP-40, with protease inhibitors).
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a core PRC2 component (e.g., anti-EED) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other PRC2 components (e.g., EZH2, SUZ12).
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for assessing PRC2 complex integrity via Co-IP.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject MDA-MB-468 cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound (e.g., 150 mg/kg) via intraperitoneal injection daily.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis: Analyze tumor tissue for levels of EZH2, H3K27me3, and markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) by immunohistochemistry.
Conclusion
This compound represents a novel and effective strategy for targeting EZH2-dependent cancers. Its unique mechanism of action, which involves the degradation of EZH2 and subsequent disruption of the PRC2 complex, offers a distinct advantage over traditional catalytic inhibitors, particularly in cancers that are not solely dependent on the methyltransferase activity of EZH2. The induction of the unfolded protein response provides an additional layer of cytotoxic activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of EZH2 degradation.
References
- 1. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
The Therapeutic Potential of MS1943 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS1943 has emerged as a first-in-class, selective degrader of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various malignancies, including triple-negative breast cancer (TNBC). Unlike traditional EZH2 inhibitors that only block its catalytic activity, this compound facilitates the complete degradation of the EZH2 protein. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in oncology. We detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and outline the experimental protocols utilized in its evaluation. Furthermore, we present visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its scientific foundation.
Introduction
The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression.[1][2] Overexpression of EZH2 is a hallmark of numerous cancers, including TNBC, and is often associated with poor prognosis.[1][2] While catalytic inhibitors of EZH2 have been developed, their efficacy in TNBC has been limited, suggesting that non-catalytic functions of EZH2 may also drive oncogenesis.[1]
This compound is a novel small molecule developed through a hydrophobic tagging approach, which induces the degradation of the EZH2 protein.[1] This molecule demonstrates profound cytotoxic effects in EZH2-dependent cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.[1][2]
Mechanism of Action
This compound functions as a selective EZH2 degrader. Its unique mechanism of action involves the following key steps:
-
Selective Binding to EZH2: this compound is designed to selectively bind to the EZH2 protein.[1]
-
Induction of Protein Misfolding and Degradation: The hydrophobic tag on this compound is thought to induce misfolding of the EZH2 protein, targeting it for proteasomal degradation.[3]
-
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The degradation of EZH2 by this compound leads to prolonged ER stress and the activation of the Unfolded Protein Response (UPR).[1][3]
-
Apoptosis of Cancer Cells: In cancer cells that are dependent on EZH2 for their survival, the sustained activation of the UPR ultimately triggers apoptosis (programmed cell death).[1]
This degradation-based approach offers a potential advantage over simple inhibition, as it eliminates both the catalytic and non-catalytic scaffolding functions of EZH2.
Signaling Pathway Diagram
References
Methodological & Application
MS1943 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MS1943 in in vitro research settings. This compound is a potent and selective degrader of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often implicated in cancer progression. This document outlines recommended concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound treatment.
Mechanism of Action
This compound is a first-in-class, orally bioavailable EZH2 selective degrader.[1] It functions by inducing the degradation of the EZH2 protein, leading to a reduction in its cellular levels.[2] This degradation is mediated through a proteasome-related pathway.[2] The cytotoxic effects of this compound are particularly pronounced in cancer cells dependent on EZH2 for their growth and survival.[1] A key mechanism of its anti-cancer activity involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2]
Recommended Concentrations for In Vitro Use
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. The following table summarizes effective concentrations reported in various in vitro studies.
| Assay Type | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect |
| EZH2 Methyltransferase Inhibition | Cell-free assay | IC50: 120 nM | N/A | Inhibition of EZH2 enzymatic activity[1][2] |
| Cell Viability / Growth Inhibition | MDA-MB-468 (TNBC) | 0.625 - 5 µM | 3 days | GI50: 2.2 µM[3] |
| BT549, HCC70, MDA-MB-231 (TNBC) | Effective reduction of EZH2 levels | 2 days | Concentration- and time-dependent reduction of EZH2[3] | |
| KARPAS-422, SUDHL8 (Lymphoma) | Effective reduction of EZH2 levels | 2 days | Concentration- and time-dependent reduction of EZH2[3] | |
| Protein Level Analysis (Western Blot) | MDA-MB-468 | 1.25, 2.5, 5.0 µM | 2 days | Reduced EZH2 and SUZ12 protein levels[3] |
| MDA-MB-468 | 5 µM | 24 hours | Reduction of EZH2 protein levels[1][2] | |
| HCC70 | 4 µM | 6 hours | Reduction of EZH2 protein levels[1][2] | |
| Induction of Cell Death | MDA-MB-468 | 0.625 - 5 µM | 4 days | Induction of apoptosis[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 10 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for EZH2 Levels
This protocol describes the detection of EZH2 protein levels in cells treated with this compound by Western blotting.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 4 µM or 5 µM) for the appropriate duration (e.g., 6 or 24 hours).[1][2]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against EZH2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
Signaling Pathway
This compound-induced degradation of EZH2 triggers a cascade of events culminating in apoptosis, primarily through the activation of the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress.
This compound-induced EZH2 degradation and UPR-mediated apoptosis.
The degradation of EZH2 by this compound leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering ER stress. This stress activates the three main sensors of the UPR: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Prolonged activation of these pathways ultimately leads to programmed cell death, or apoptosis, in cancer cells that are dependent on EZH2.
References
Application Note & Protocol: Preparation of MS1943 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for MS1943, a first-in-class, orally bioavailable selective degrader of the Enhancer of Zeste Homolog 2 (EZH2).[1][2]
Introduction to this compound
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the EZH2 protein, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3][4] EZH2 is a histone methyltransferase that catalyzes the methylation of Histone H3 at lysine 27 (H3K27), a key epigenetic modification leading to transcriptional repression.[5] In various cancers, including triple-negative breast cancer (TNBC), EZH2 is overexpressed and plays a crucial role in tumor growth and proliferation.[5][6] this compound functions by linking EZH2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][7] This degradation of EZH2 has been shown to inhibit cell growth and induce cell death in EZH2-dependent cancer cells.[3][7]
Quantitative Data Summary
The key physicochemical and biological properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 718.93 g/mol | [1][2] |
| Molecular Formula | C₄₂H₅₄N₈O₃ | [1][2] |
| CAS Number | 2225938-17-8 | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| IC₅₀ (EZH2 Activity) | 120 nM | [1][2][3] |
| GI₅₀ (MDA-MB-468 cells) | 2.2 µM | [2][3] |
| Solubility (DMSO) | ≥ 100 mg/mL (≥ 139 mM) | [1][2][8] |
| Solubility (Ethanol) | 100 mg/mL | [1] |
| Solubility (Water) | Insoluble | [1] |
Mechanism of Action: EZH2 Degradation Pathway
This compound leverages the cell's own ubiquitin-proteasome system to selectively eliminate the EZH2 protein. The diagram below illustrates this process.
Caption: this compound-induced EZH2 degradation pathway.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
This compound powder (CAS: 2225938-17-8)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)[2]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Caption: Workflow for preparing this compound stock solution.
Safety Precaution: Handle this compound powder in a chemical fume hood. Wear appropriate PPE at all times.
-
Determine Required Amount: Decide on the final volume of the stock solution you need. For this protocol, we will prepare 1 mL of a 10 mM solution.
-
Calculate Mass of this compound: Use the following formula to calculate the mass of this compound powder required:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L × 0.001 L × 718.93 g/mol × 1000 mg/g
-
Mass (mg) = 7.19 mg
-
-
-
Weighing: Carefully weigh out 7.19 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Using a calibrated micropipette, add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder. Using fresh DMSO is critical as hygroscopic (moisture-absorbed) DMSO can significantly reduce the solubility of the compound.[1][2]
-
Dissolution:
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[8]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[2][8]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 2 years), store the aliquots at -80°C.[2]
-
For short-term storage (up to 1 year), -20°C is acceptable.[2]
-
Note on Dilutions: For cell-based assays, further dilute the stock solution in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers Create a Potential Therapy for Deadly Breast Cancer That Has Few Treatment Options [prweb.com]
- 7. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Histone Methyltransferase | Apoptosis | TargetMol [targetmol.com]
MS1943 solubility in DMSO and other solvents
Application Notes and Protocols for MS1943
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a first-in-class, orally bioavailable, and selective degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC)-based molecule, this compound functions by inducing the degradation of EZH2 through the ubiquitin-proteasome system.[5][6][7] This compound has demonstrated significant cytotoxic effects in various cancer cell lines, particularly triple-negative breast cancer (TNBC), while showing minimal impact on normal cells.[1][2][3][5] The mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2][8]
Solubility of this compound
The solubility of this compound in various solvents is a critical factor for its use in in vitro and in vivo studies. Below is a summary of its solubility in common laboratory solvents.
Table 1: Solubility of this compound in Different Solvents
| Solvent/Solvent System | Concentration | Notes | Reference(s) |
| In Vitro Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (173.87 mM) | Ultrasonic treatment may be required. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility. | [5][6] |
| Ethanol (EtOH) | Soluble | --- | [9] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (8.69 mM) | Clear solution. | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 6.25 mg/mL (8.69 mM) | Clear solution. | [6] |
| 10% DMSO, 90% corn oil | ≥ 6.25 mg/mL (8.69 mM) | --- | [6] |
| 5% DMSO, 95% Corn oil | 2.5 mg/mL (3.48 mM) | --- | [2] |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O | 5.0 mg/mL (6.95 mM) | Prepare fresh. | [2] |
Signaling Pathway
This compound targets EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4][7] In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes. This compound, being a PROTAC, binds to both EZH2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2. This degradation results in the reactivation of tumor suppressor genes and can also induce ER stress and the UPR, ultimately leading to apoptosis in cancer cells.
Caption: Mechanism of this compound-induced EZH2 degradation and downstream effects.
Experimental Protocols
In Vitro Protocol: Western Blot for EZH2 Degradation
This protocol describes the assessment of EZH2 protein degradation in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70)[2]
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous, sterile)
-
Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)[1][2]
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, and a loading control (e.g., anti-Actin or anti-Vinculin)[1][5][6]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1.25, 2.5, 5.0 µM).[5][6]
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours for concentration-dependent effects or at different time points for a time-course experiment).[5][6]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Caption: Workflow for Western Blot analysis of EZH2 degradation.
In Vitro Protocol: Cell Viability Assay
This protocol is for determining the effect of this compound on the viability and growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)[6]
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous, sterile)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium. A typical concentration range would be from 0.625 µM to 5 µM.[5][6] Include a DMSO vehicle control.
-
Cell Treatment: Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[5][6]
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).
-
Read the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.
-
In Vivo Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., 8-week-old female BALB/c nude mice)[5]
-
Cancer cell line (e.g., MDA-MB-468)[5]
-
Matrigel (optional)
-
This compound
-
Vehicle solution (see Table 1 for in vivo formulations)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation:
-
Harvest MDA-MB-468 cells and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Compound Administration:
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
Caption: Workflow for an in vivo xenograft study with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleck.co.jp [selleck.co.jp]
- 9. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for Detecting EZH2 Degradation by MS1943 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Western blot analysis to monitor the degradation of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator, induced by the selective degrader MS1943. These protocols are intended for professionals in research and drug development investigating novel cancer therapeutics targeting the PRC2 complex.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3)[1][2]. Overexpression of EZH2 is implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC) and lymphoma, making it a compelling therapeutic target[3][4]. This compound is a first-in-class, selective EZH2 degrader that operates through a hydrophobic tagging mechanism[3][4]. Unlike EZH2 inhibitors that only block its methyltransferase activity, this compound induces the proteasomal degradation of the EZH2 protein, leading to a more profound and sustained downstream effect[3][4]. Western blotting is a fundamental technique to qualitatively and quantitatively assess the efficacy of this compound in reducing cellular EZH2 levels.
Mechanism of Action of this compound
This compound is designed by appending a bulky adamantyl group to a non-covalent EZH2 inhibitor[3]. This hydrophobic tag is believed to induce misfolding of the EZH2 protein, marking it for degradation by the ubiquitin-proteasome system[3][4]. This degradation not only ablates the catalytic activity of EZH2 but also its non-canonical, scaffolding functions. The degradation of EZH2 by this compound leads to a reduction in global H3K27me3 levels, induction of endoplasmic reticulum (ER) stress, and the unfolded protein response (UPR), ultimately triggering apoptosis in EZH2-dependent cancer cells[3][5].
Signaling Pathway of EZH2 and this compound-Induced Degradation
Caption: Signaling pathway of EZH2 and its degradation by this compound.
Experimental Workflow
The following diagram outlines the key steps for assessing EZH2 degradation using Western blot.
Caption: Experimental workflow for Western blot analysis of EZH2.
Quantitative Data Summary
The following table summarizes representative quantitative data for the effect of this compound on EZH2 levels and cell viability.
| Cell Line | Treatment | Concentration (µM) | Duration | Effect on EZH2 Protein Levels | Cell Growth Inhibition (GI50) | Citation |
| MDA-MB-468 | This compound | 1.25 - 5.0 | 48 hours | Concentration-dependent reduction | 2.2 µM (72 hours) | [6][7] |
| HCC70 | This compound | 4 | 6 hours | Reduction observed | Not specified | [5] |
| BT549 | This compound | Not specified | Not specified | Effective reduction | Not specified | [4] |
| KARPAS-422 | This compound | Not specified | Not specified | Effective reduction | Not specified | [4] |
| SUDHL8 | This compound | Not specified | Not specified | Effective reduction | Not specified | [4] |
Detailed Experimental Protocol: Western Blot for EZH2 Degradation
1. Cell Culture and Treatment:
-
Cell Lines: MDA-MB-468 (triple-negative breast cancer), HCC70 (triple-negative breast cancer), BT549 (triple-negative breast cancer), KARPAS-422 (lymphoma), or SUDHL8 (lymphoma) are suitable models[3][4][5].
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO[3].
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0 µM) for different time points (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for EZH2 degradation[6][7]. A DMSO-only control should be included.
-
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against EZH2 (e.g., rabbit monoclonal) overnight at 4°C with gentle agitation. The recommended dilution should be determined empirically, but a starting point of 1:1000 is common[8].
-
Simultaneously, or after stripping, probe for a loading control to ensure equal protein loading. Common loading controls include Vinculin (~117 kDa), β-Actin (~42 kDa), or GAPDH (~37 kDa)[5][9][10][11][12][13]. The choice of loading control should be based on the molecular weight of EZH2 (~85 kDa) to ensure clear separation.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the EZH2 band intensity to the corresponding loading control band intensity for each sample.
Conclusion
This application note provides a detailed protocol for the detection of EZH2 degradation by this compound using Western blot analysis. By following these guidelines, researchers can effectively monitor the on-target activity of this novel EZH2 degrader, providing critical data for preclinical and drug development studies. The provided diagrams and quantitative data summary serve as valuable resources for experimental design and data interpretation.
References
- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|EZH2 selective degrader|CAS 2225938-17-8 [dcchemicals.com]
- 8. Anti-EZH2 Antibody | 07-689 [merckmillipore.com]
- 9. Loading Control Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 11. Loading Control Antibodies | Antibodies.com [antibodies.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Utilizing MS1943 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of MS1943, a selective EZH2 degrader, in combination with other anti-cancer agents. Detailed protocols for key experiments are included to facilitate the replication and further exploration of these findings.
Introduction to this compound
This compound is a first-in-class, orally active, small-molecule degrader of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression.[3][4] EZH2 is overexpressed in various cancers, including triple-negative breast cancer (TNBC) and B-cell lymphomas, and its high expression often correlates with a poor prognosis.[3][4]
Unlike EZH2 inhibitors that only block its methyltransferase activity, this compound induces the degradation of the EZH2 protein via the proteasome.[1] This degradation not only abrogates the catalytic function but also the non-catalytic scaffolding functions of EZH2, potentially overcoming the limitations of EZH2 inhibitors.[3][4] this compound has demonstrated profound cytotoxic effects in multiple TNBC cell lines while sparing normal cells and has shown efficacy in in-vivo models.[3][4] The mechanism of action involves the induction of the unfolded protein response (UPR) and ER stress-associated apoptosis.[5]
Combination Therapy Rationale
The complexity and heterogeneity of cancer often necessitate combination therapies to achieve durable responses. Combining this compound with other targeted therapies or conventional chemotherapy can offer synergistic effects, overcome resistance mechanisms, and enhance therapeutic efficacy. This document explores the preclinical rationale and data for combining this compound with a BTK inhibitor (Ibrutinib) and provides a basis for its combination with PARP inhibitors.
This compound in Combination with Ibrutinib in B-Cell Lymphoma
Rationale: Both EZH2 and Bruton's tyrosine kinase (BTK) are key drivers in the pathogenesis of B-cell malignancies like Burkitt's lymphoma.[6] Ibrutinib, a BTK inhibitor, is a standard therapy for many B-cell cancers. The concurrent degradation of EZH2 by this compound and inhibition of BTK by Ibrutinib can synergistically induce apoptosis and inhibit proliferation in lymphoma cells.
Signaling Pathway:
Quantitative Data Summary
The combination of this compound and Ibrutinib has been shown to be more effective than either agent alone in Burkitt's lymphoma cell lines.
Table 1: In Vitro Efficacy of this compound and Ibrutinib Combination in Burkitt's Lymphoma Cell Lines (72h treatment)
| Cell Line | Treatment (5 µM each) | % Viable Cells (approx.) | % Apoptotic/Necroptotic Cells | % Cells in G2/M Phase |
| Ramos | Control | 100% | ~5% | ~15% |
| This compound | ~60% | ~20% | ~25% | |
| Ibrutinib | ~75% | ~15% | ~20% | |
| This compound + Ibrutinib | ~25% | ~60% | ~40% | |
| Daudi | Control | 100% | ~4% | ~18% |
| This compound | ~55% | ~25% | ~30% | |
| Ibrutinib | ~70% | ~18% | ~22% | |
| This compound + Ibrutinib | ~20% | ~70% | ~45% |
Data are approximated from graphical representations in Jeong et al., 2023. For precise values, refer to the original publication.
This compound in Combination with PARP Inhibitors
Rationale: EZH2 has been implicated in DNA damage repair pathways. Inhibition of EZH2 can lead to a "BRCAness" phenotype, characterized by deficiencies in homologous recombination (HR) repair.[7] This creates a synthetic lethality with PARP inhibitors, which are effective in tumors with HR deficiency. While direct studies with this compound are pending, the synergy observed with EZH2 inhibitors like GSK126 provides a strong rationale for this combination.[3]
Logical Relationship:
Quantitative Data Summary (from EZH2i studies)
Studies with the EZH2 inhibitor GSK126 combined with the PARP inhibitor Olaparib in a BRCA1-deficient breast cancer patient-derived xenograft (PDX) model have shown significant synergy.
Table 2: In Vivo Efficacy of EZH2i and PARPi Combination in a BRCA1-deficient PDX Model
| Treatment Group | Tumor Growth Outcome |
| Vehicle Control | Progressive Tumor Growth |
| GSK126 (EZH2i) alone | Modest attenuation of tumor growth |
| Olaparib (PARPi) alone | Tumor stasis |
| GSK126 + Olaparib | Substantial reduction in tumor volume |
Data summarized from Puppe et al., 2014. This study used an EZH2 inhibitor, not the degrader this compound.
Experimental Protocols
Experimental Workflow Overview
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound, alone or in combination, on the proliferation of cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., Ramos, Daudi)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound and combination drug (e.g., Ibrutinib)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired concentration (e.g., 2 x 10^5 cells/mL for lymphoma cells).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (final cell number: 20,000 cells/well).
-
Include wells for blank controls (medium only).
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and the combination drug in DMSO.
-
Create a serial dilution of the drugs in complete culture medium to achieve the desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM). For combination treatments, prepare solutions containing both drugs at the desired concentrations.
-
Add 100 µL of the drug-containing medium or control medium (with equivalent DMSO concentration) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for the desired time points (e.g., 24, 48, 72 hours).
-
-
CCK-8 Addition and Measurement:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well cell culture plates
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, combination drug, or vehicle control for the desired duration (e.g., 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
-
Staining:
-
Centrifuge again and discard the PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-only, and PI-only stained cells for compensation and to set up the quadrants.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Cold 1X PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest approximately 1-2 x 10^6 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold 1X PBS.
-
-
Fixation:
-
Resuspend the cell pellet by vortexing gently.
-
While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with 1 mL of cold 1X PBS.
-
Centrifuge again and discard the PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content. The first peak represents G0/G1 phase, the valley represents S phase, and the second peak represents G2/M phase.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Western Blot for EZH2 Degradation
This protocol is to confirm the degradation of EZH2 protein following this compound treatment.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at various concentrations (e.g., 1.25, 2.5, 5.0 µM) and for different time points (e.g., 24, 48 hours).
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to confirm equal protein loading.
-
In Vivo Xenograft Study (MDA-MB-468 TNBC Model)
This protocol outlines a general procedure for evaluating the in-vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female BALB/c nude mice)
-
MDA-MB-468 cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest MDA-MB-468 cells and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Inject approximately 2.5-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation in the vehicle solution.
-
Administer this compound (e.g., 150 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection once daily.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint Analysis:
-
Continue treatment for the planned duration (e.g., 36 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for EZH2, Ki-67 (proliferation), and cleaved caspase-3 (apoptosis).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. researchgate.net [researchgate.net]
- 6. Combination chemotherapy with paclitaxel and doxorubicin for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel and doxorubicin, a highly active combination in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS1943: A Selective EZH2 Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MS1943, a first-in-class, potent, and selective degrader of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document outlines the optimal treatment durations for effective EZH2 degradation, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound is a novel small molecule that operates through a hydrophobic tagging mechanism to induce the proteasomal degradation of EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a critical epigenetic modifier frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC) and lymphomas.[2][3] By selectively degrading EZH2, this compound offers a therapeutic advantage over traditional EZH2 inhibitors that only block its methyltransferase activity.[1][2] The degradation of EZH2 leads to a reduction in the repressive H3K27me3 histone mark, induction of endoplasmic reticulum (ER) stress, and activation of the unfolded protein response (UPR), ultimately triggering apoptosis in EZH2-dependent cancer cells.[1][2]
Optimal Treatment Conditions for EZH2 Degradation
The optimal concentration and duration of this compound treatment for maximal EZH2 degradation are cell-line dependent. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| EZH2 Inhibition (IC50) | 120 nM | Biochemical Assay | [4][5] |
| Cell Growth Inhibition (GI50) | 2.2 µM | MDA-MB-468 | [4][6] |
Table 2: Effective Concentrations and Durations for EZH2 Degradation in Various Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Observed Effect | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.25 - 5.0 µM | 2 days | Concentration- and time-dependent reduction of EZH2 and SUZ12 protein levels. | [4][6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5 µM | 24 hours | Reduction of EZH2 protein levels. | [5] |
| HCC70 | Triple-Negative Breast Cancer | 4 µM | 6 hours | Reduction of EZH2 protein levels. | [5] |
| BT549 | Triple-Negative Breast Cancer | Not specified | Not specified | Effective reduction of EZH2 levels. | [2][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | Effective reduction of EZH2 levels. | [2][4] |
| KARPAS-422 | Lymphoma | Not specified | Not specified | Effective reduction of EZH2 levels. | [2][4] |
| SUDHL8 | Lymphoma | Not specified | Not specified | Effective reduction of EZH2 levels. | [2][4] |
| PNT2 | Non-cancerous Prostate | Not specified | Not specified | Effective reduction of EZH2 levels. | [2][4] |
Signaling Pathway and Experimental Workflow
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound-induced EZH2 degradation and downstream effects.
Diagram 2: Experimental Workflow for Assessing EZH2 Degradation
Caption: Workflow for evaluating this compound-mediated EZH2 degradation.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of this compound. A vehicle control with the same concentration of DMSO should also be prepared.
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, 48 hours).
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., Western Blotting, Cell Viability Assay).
Protocol 2: Western Blotting for EZH2 Protein Levels
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control like anti-Actin or anti-Vinculin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets on ice using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-EZH2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the EZH2 signal to the loading control to determine the relative reduction in EZH2 protein levels.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
96-well cell culture plates
-
Treated and control cells
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
Assay Incubation: After the desired treatment duration (e.g., 3-4 days), add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on EZH2. These application notes provide a framework for researchers to effectively utilize this compound and investigate its potential in various preclinical models. Optimal treatment conditions may vary, and it is recommended to perform dose-response and time-course experiments for each new cell line to determine the most effective parameters for EZH2 degradation and subsequent cellular effects.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes & Protocols: Lentiviral shRNA Knockdown of EZH2 to Mimic MS1943 Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a pivotal role in silencing gene expression, which is essential for maintaining stem cell identity and regulating cell differentiation.[3][4] In numerous cancers, including triple-negative breast cancer (TNBC) and various lymphomas, EZH2 is overexpressed and its activity is linked to tumor progression, proliferation, and metastasis, making it a compelling therapeutic target.[1][5][6]
Two primary strategies for inhibiting EZH2 function in a research setting are pharmacological degradation and genetic knockdown. MS1943 is a first-in-class, selective EZH2 degrader that utilizes Proteolysis-targeting chimera (PROTAC) technology to induce the ubiquitination and subsequent proteasomal degradation of the EZH2 protein.[7][8] This approach eliminates the protein entirely, addressing both its catalytic and non-catalytic functions.[9][10] Lentiviral-mediated short hairpin RNA (shRNA) interference offers a genetic alternative, silencing EZH2 expression by targeting its mRNA for degradation, thereby preventing protein translation.[11]
These application notes provide a comparative overview and detailed protocols for using lentiviral shRNA to achieve EZH2 knockdown, effectively phenocopying the cellular effects of the pharmacological degrader this compound.[10]
Principle of Mimicry: Pharmacological vs. Genetic Inhibition
The central premise is that both this compound and EZH2-targeting shRNA result in the depletion of the EZH2 protein pool, leading to similar downstream biological consequences. However, their mechanisms of action are distinct.
-
This compound (Pharmacological Degradation): this compound is a heterobifunctional molecule that binds simultaneously to EZH2 and an E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of EZH2, marking it for degradation by the proteasome. This method acts directly on the existing protein.
-
Lentiviral shRNA (Genetic Knockdown): A lentiviral vector is used to introduce an shRNA sequence targeting EZH2 into cells. The shRNA is processed by the cell's RNA interference (RNAi) machinery into small interfering RNA (siRNA), which guides the RNA-induced silencing complex (RISC) to cleave and degrade EZH2 mRNA. This prevents the synthesis of new EZH2 protein.
The following diagram illustrates the logical relationship between these two approaches.
Caption: Mechanisms of EZH2 depletion by shRNA and this compound.
Data Presentation: Comparative Effects
The following tables summarize quantitative data comparing the effects of this compound treatment and EZH2 knockdown across various cancer cell lines.
Table 1: Effects on EZH2 Protein Levels and Cell Viability
| Method | Cell Line | Concentration / Condition | Effect on EZH2 Protein | Effect on Cell Viability | Reference |
| This compound | MDA-MB-468 (TNBC) | 5 µM | Significant reduction | GI₅₀ = 2.2 µM | [7] |
| This compound | BT549 (TNBC) | 1.25-5.0 µM | Concentration-dependent reduction | Growth inhibition | [7] |
| This compound | MDA-MB-231 (TNBC) | 1.25-5.0 µM | Reduction observed | Insensitive / No growth inhibition | |
| This compound | KARPAS-422 (Lymphoma) | 1.25-5.0 µM | Reduction observed | Not specified | [7] |
| shRNA | BT549 (TNBC) | EZH2 KO (CRISPR) | Complete knockout | Significant growth inhibition | |
| shRNA | MDA-MB-231 (TNBC) | EZH2 KO (CRISPR) | Complete knockout | No effect on cell growth | |
| shRNA | Synovial Sarcoma Cells | Lentiviral shRNA | Protein knockdown confirmed | Inhibition of proliferation | [12] |
| shRNA | Neuroblastoma Cells | Lentiviral shRNA | Protein knockdown confirmed | Increased apoptosis (sub-G1) | [13] |
Table 2: Effects on PRC2 Components and Histone Marks
| Method | Cell Line | Effect on SUZ12 | Effect on EED | Effect on H3K27me3 | Reference |
| This compound | MDA-MB-468 | Concentration-dependent reduction | No effect | Suppressed | |
| This compound | BT549 | Reduced | Not specified | Not specified | |
| This compound | HCC70 | Not reduced | Not specified | Not specified | [10] |
| shRNA | Neuroblastoma Cells | Not specified | Not specified | Reduced | [13] |
Note: The effects of this compound on other PRC2 components like SUZ12 can be context-dependent.[10]
Experimental Protocols
Protocol 1: Lentiviral shRNA-Mediated Knockdown of EZH2
This protocol outlines the steps from designing the shRNA construct to validating the knockdown in target cells.
Workflow Diagram: Lentiviral shRNA Knockdown
Caption: Workflow for EZH2 knockdown using lentiviral shRNA.
1.1 Design and Construction of EZH2 shRNA Lentiviral Vector
-
shRNA Design: Use an online design tool (e.g., BLOCK-iT RNAi Designer) to generate shRNA sequences against the target gene (EZH2). Select a high-ranking target sequence (e.g., GCAGCTTTCTGTTCAACTTGA).[14]
-
Oligo Synthesis: Synthesize forward and reverse DNA oligonucleotides. Add overhangs compatible with the restriction sites of your lentiviral vector (e.g., pGreenPuro, pLKO.1) and a loop sequence (e.g., TTCAAGAGA).[14]
-
Vector Digestion: Digest 1-2 µg of the lentiviral shRNA expression vector with appropriate restriction enzymes (e.g., BamHI and EcoRI). Purify the linearized vector using a gel extraction kit.[11]
-
Oligo Annealing:
-
Resuspend the synthesized forward and reverse oligos in annealing buffer (10 mM Tris, pH 7.5-8.0, 50 mM NaCl, 1 mM EDTA).
-
Mix equal molar amounts of each oligo.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
-
Ligation: Ligate the annealed oligo duplex into the digested vector using T4 DNA ligase at 4°C overnight.[14]
-
Transformation: Transform competent E. coli cells with the ligation product. Plate on appropriate antibiotic selection plates (e.g., ampicillin).
-
Plasmid Purification: Culture a single colony and purify the plasmid DNA using a miniprep kit. Confirm the correct insertion by Sanger sequencing.
1.2 Lentivirus Production in HEK293T Cells
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with your EZH2-shRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent (e.g., Lipofectamine 3000 or FuGENE).
-
shRNA transfer plasmid: 10 µg
-
psPAX2 (packaging): 7.5 µg
-
pMD2.G (envelope): 2.5 µg
-
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the viral particles.
-
Virus Concentration (Optional but Recommended): Centrifuge the supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm filter. Concentrate the virus using a reagent like Lenti-X Concentrator or by ultracentrifugation.
-
Aliquoting and Storage: Resuspend the viral pellet in a small volume of DMEM or PBS. Aliquot and store at -80°C.
1.3 Transduction of Target Cells
-
Cell Seeding: Seed target cells in a 6-well plate.
-
Transduction: The next day, add serial dilutions of the concentrated lentivirus to the cells in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing a selection agent corresponding to the vector's resistance gene (e.g., puromycin, 1-10 µg/mL). The optimal concentration should be determined with a kill curve.
-
Expansion: Culture the cells under selection for 7-10 days until stable, resistant colonies are formed. Expand the stable cell line for subsequent experiments.
1.4 Validation of EZH2 Knockdown
-
Western Blot: Lyse the stable knockdown cells and a control cell line (transduced with a non-targeting shRNA). Perform Western blotting using primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-Actin or GAPDH). A successful knockdown will show a significant reduction in the EZH2 protein band and may also show a decrease in the H3K27me3 mark.[13]
-
RT-qPCR: Extract total RNA from knockdown and control cells. Synthesize cDNA and perform quantitative PCR using primers specific for EZH2 and a housekeeping gene. This will confirm knockdown at the mRNA level.
Protocol 2: Treatment with EZH2 Degrader this compound
-
Cell Seeding: Seed target cells in the desired plate format (e.g., 96-well for viability, 6-well for Western blot). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal time for EZH2 degradation can be cell-type dependent, ranging from 6 to 48 hours.[10]
-
Downstream Analysis: After incubation, proceed with downstream assays.
-
For Western Blot: Lyse the cells directly in the plate and collect lysates to analyze EZH2 protein levels.[15]
-
For Viability Assays (MTT/CCK-8): Add the assay reagent directly to the wells and measure absorbance according to the manufacturer's protocol.
-
Signaling Pathway Perturbation
Both EZH2 knockdown and degradation are expected to de-repress target genes, including tumor suppressors. EZH2 is also involved in numerous signaling pathways beyond its canonical PRC2 function, such as the Wnt/β-catenin, PI3K/Akt, and Notch pathways.[16] Perturbing EZH2 can therefore have wide-ranging effects on cellular signaling. Treatment with this compound has been shown to induce ER stress and the unfolded protein response (UPR) in EZH2-dependent cells.[15][17]
EZH2 Canonical Signaling Pathway Diagram
Caption: Canonical EZH2/PRC2 signaling pathway.
References
- 1. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of this compound and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 10. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. selleckchem.com [selleckchem.com]
- 16. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Troubleshooting inconsistent MS1943 results in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MS1943, a first-in-class EZH2 selective degrader. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are some common questions and troubleshooting tips for experiments involving this compound.
1. Why am I seeing inconsistent cytotoxic effects of this compound between different cell lines?
Inconsistent results between cell lines are often due to the varying dependency of cancer cells on the EZH2 protein.[1][2]
-
Cell Line Sensitivity: this compound is most effective in cell lines that are dependent on EZH2 for their growth and survival. For example, some triple-negative breast cancer (TNBC) cell lines like MDA-MB-468 and BT549 are sensitive to this compound, while others like MDA-MB-231 are insensitive.[1] It is crucial to determine the EZH2 dependency of your cell line of interest.
-
Actionable Advice:
-
Literature Review: Before starting your experiments, review the literature to see if the EZH2 dependency of your chosen cell line has been established.
-
Pilot Experiment: If the information is unavailable, consider conducting a pilot experiment with a known sensitive and a known insensitive cell line alongside your cell line of interest to benchmark the effects.
-
EZH2 Knockdown: To confirm EZH2 dependency, you can perform an EZH2 knockdown (e.g., using siRNA or shRNA) and observe if it inhibits cell proliferation. A similar inhibitory effect to this compound treatment would suggest EZH2 dependency.[1]
-
2. I am observing variability in this compound's effectiveness within the same cell line. What could be the cause?
Variability within a single cell line can stem from several experimental factors. Here are some common causes and solutions:
-
Compound Stability and Solubility: this compound is soluble in DMSO.[3] Ensure that your stock solution is properly prepared and stored. The compound's stability in your specific cell culture medium and conditions should also be considered.
-
Actionable Advice: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4] When diluting in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including vehicle controls.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells with a consistent and low passage number, as cell lines can exhibit genetic and phenotypic drift over time, which can alter their drug response.[1]
-
Cell Confluency: Cell density at the time of treatment can significantly impact results.[1] Standardize the seeding density to ensure that cells are in the exponential growth phase and at a consistent confluency when this compound is added.
-
Media Components: Variations in media formulation, serum batch, or supplements can influence cell growth and drug sensitivity.[5] Maintain consistency in all cell culture reagents.
-
-
Experimental Technique: Inconsistent pipetting, especially for serial dilutions, can lead to significant variations in the final compound concentration.[1]
3. My cell viability assay results (e.g., MTT, CellTiter-Glo) are not reproducible. How can I improve this?
Reproducibility issues with viability assays are common. Here’s how to troubleshoot:
-
Assay Principle: Be aware of the principle of your chosen assay. For instance, the MTT assay measures metabolic activity, which is an indirect measure of cell viability. This compound induces ER stress, which could potentially affect cellular metabolism and, consequently, the MTT readout.
-
Actionable Advice:
-
Optimize Seeding Density: The number of cells seeded per well is critical. Too few cells can lead to a weak signal, while too many can result in nutrient depletion and non-linear assay responses.[1] Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Incubation Times: Standardize the incubation time with both the compound and the assay reagent. For MTT assays, the incubation with the MTT reagent should be optimized (typically 1-4 hours) as prolonged exposure can be toxic to cells.[6]
-
Solubilization: In MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance.[6] Incomplete solubilization is a common source of variability.
-
Alternative Assays: Consider using an orthogonal assay to confirm your results. For example, a crystal violet assay can be used to measure cell number directly, or a trypan blue exclusion assay can be used to assess cell membrane integrity.
-
4. How can I confirm that this compound is degrading EZH2 in my cells?
The primary mechanism of action of this compound is the degradation of the EZH2 protein.[7][8] This can be verified using Western blotting.
-
Experimental Design:
-
Time-Course and Dose-Response: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment (e.g., with concentrations ranging from 1 to 10 µM) to observe the reduction in EZH2 protein levels.[9]
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading between lanes.[4][10]
-
Proteasome Inhibitor Control: To confirm that the degradation is proteasome-mediated, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of EZH2 protein levels in the presence of the proteasome inhibitor would confirm this mechanism.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (EZH2 Methyltransferase Inhibition) | 120 nM | Cell-free | Radioactive Methyltransferase Assay | [11][12] |
| GI50 (Growth Inhibition) | 2.2 µM | MDA-MB-468 | MTT Assay (72h) | [12] |
| Effective Concentration for EZH2 Degradation | 4-5 µM | HCC70, MDA-MB-468 | Western Blot (6-24h) | [4] |
Table 1: In Vitro Efficacy of this compound.
| Parameter | Dose | Route | Vehicle | Outcome | Reference |
| Tumor Growth Suppression | 150 mg/kg/day | i.p. | Not specified | Complete suppression of tumor growth in MDA-MB-468 xenografts | [12] |
| Pharmacokinetics (Cmax) | 50 mg/kg (single dose) | i.p. | Not specified | 2.9 µM | [10] |
| Pharmacokinetics (Cmax) | 150 mg/kg (single dose) | p.o. | Not specified | 1.1 µM | [10] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in mouse models.
Key Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.[6]
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[6]
-
Western Blot for EZH2 Degradation
This protocol details the steps to verify the degradation of EZH2 by this compound.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a hydrophobic tag-based degrader. It binds to EZH2 and is thought to induce its misfolding, leading to its recognition by the cellular protein degradation machinery.
Caption: this compound binds to EZH2, inducing its degradation via the proteasome.
Unfolded Protein Response (UPR) Pathway Induction
The degradation of EZH2 by this compound can lead to endoplasmic reticulum (ER) stress, which in turn activates the Unfolded Protein Response (UPR). Prolonged UPR activation can lead to apoptosis.
Caption: ER stress activates the three arms of the UPR, leading to apoptosis.
Experimental Workflow for Troubleshooting
This diagram outlines a logical workflow for troubleshooting inconsistent results with this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A multi-center study on factors influencing the reproducibility of<i>in vitro</i>drug-response studies [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
Technical Support Center: Optimizing MS1943 Concentration for Different Cancer Cell Types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize MS1943, a selective EZH2 degrader, in cancer research. This resource offers troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the optimization of this compound concentration across various cancer cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a first-in-class, orally active, small-molecule selective degrader of the Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers, including triple-negative breast cancer (TNBC).[3][4] Unlike EZH2 inhibitors that only block its methyltransferase activity, this compound functions by inducing the proteasomal degradation of the EZH2 protein.[5] This leads to a reduction in overall EZH2 levels, which in turn triggers prolonged endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately causing apoptosis in cancer cells that are dependent on EZH2 for their survival.[5][6]
Q2: In which cancer cell types has this compound shown efficacy?
A2: this compound has demonstrated significant cytotoxic effects in multiple triple-negative breast cancer (TNBC) cell lines, including MDA-MB-468, BT549, HCC70, and MDA-MB-231.[1] It has also been shown to be effective in lymphoma cell lines such as KARPAS-422 and SUDHL8.[1][6] Notably, this compound shows selectivity for cancer cells, sparing normal cells.[1][3]
Q3: What is a good starting concentration for this compound in a new cell line?
A3: Based on published data, a concentration range of 0.5 µM to 5 µM is a reasonable starting point for most cancer cell lines. For initial screening, a dose-response experiment is recommended to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) for your specific cell line. For example, in MDA-MB-468 cells, the GI50 was determined to be 2.2 µM after a 3-day incubation.[1][4][7]
Q4: How long should I treat my cells with this compound?
A4: The duration of treatment will depend on the specific experiment and cell line. For cell viability assays, incubation times of 3 to 4 days have been shown to be effective in inducing cell death.[1][7] For western blot analysis to observe EZH2 degradation, a 2-day treatment has been demonstrated to be sufficient to see a concentration-dependent reduction in EZH2 protein levels.[1][7]
Q5: What solvents should be used to prepare this compound stock solutions?
A5: this compound is soluble in DMSO.[7] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.[2][7] It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | Cell line is not dependent on EZH2. | Confirm EZH2 expression levels in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound (e.g., MDA-MB-468). |
| Insufficient this compound concentration or treatment duration. | Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 24, 48, 72, 96 hours) experiment to determine the optimal conditions for your cell line. | |
| This compound degradation. | Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. For working solutions, prepare fresh for each experiment. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of this compound in the culture medium before adding to the cells. | |
| Unexpected off-target effects | This compound concentration is too high. | Use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects. |
| Contamination of cell culture. | Regularly check your cell cultures for signs of microbial contamination. Use proper aseptic techniques. | |
| Difficulty dissolving this compound | Improper solvent or concentration. | Use high-quality, anhydrous DMSO to prepare stock solutions. If precipitation occurs, gentle warming and/or sonication can aid dissolution.[1] |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability (MTT) | 0.625 - 5 µM | 3 days | GI50 = 2.2 µM | [1][4][7] |
| Cell Death (DRAQ7) | 0.625 - 5 µM | 4 days | Increased cell death | [1][7] | ||
| Western Blot | 1.25 - 5.0 µM | 2 days | Reduced EZH2 protein levels | [1][7] | ||
| BT549 | Triple-Negative Breast Cancer | Western Blot | Not specified | Not specified | Reduced EZH2 levels | [1] |
| HCC70 | Triple-Negative Breast Cancer | Western Blot | 4 µM | 6 hours | Reduced EZH2 levels | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Western Blot | Not specified | Not specified | Reduced EZH2 levels | [1][6] |
| KARPAS-422 | Lymphoma | Western Blot | Not specified | Not specified | Reduced EZH2 levels | [1][6] |
| SUDHL8 | Lymphoma | Western Blot | Not specified | Not specified | Reduced EZH2 levels | [1][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 value.
Western Blot Analysis for EZH2 Degradation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative reduction in EZH2 protein levels compared to the loading control.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Why is MS1943 not degrading EZH2 in my experiment?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with MS1943-mediated degradation of EZH2.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: Why am I not observing EZH2 degradation after treating my cells with this compound?
Answer: Failure to observe EZH2 degradation can stem from several factors related to the compound itself, the experimental system, or the protocol. This guide will walk you through the most common issues.
Section 1: Compound Integrity and Handling
Q1: How can I be sure my this compound compound is active?
A1: The quality, storage, and preparation of this compound are critical for its activity.
-
Purity and Identity: Ensure you are using a high-purity compound from a reputable supplier. The chemical structure of this compound includes an EZH2 ligand and a hydrophobic adamantyl tag.[1]
-
Storage: this compound should be stored under the recommended conditions, typically as a solid powder, dry, dark, and at -20°C for long-term storage.[2] Improper storage can lead to compound degradation.
-
Solubility: this compound is soluble in DMSO.[2] Ensure it is fully dissolved before diluting it into your cell culture medium. Precipitation of the compound will prevent it from entering the cells and engaging with the target. If you observe any precipitate in your stock solution or media, gentle heating or sonication may aid dissolution.[1]
-
Fresh Preparation: It is recommended to prepare working solutions freshly for each experiment.[1]
Section 2: Cellular System and Target Engagement
Q2: Is my cell line appropriate for this experiment?
A2: The choice of cell line is a crucial factor.
-
EZH2 Expression: The cell line must express EZH2 at a detectable level. EZH2 is often overexpressed in various cancer cell lines, including those from breast, prostate, and lung cancers, compared to their non-malignant counterparts.[3][4] If EZH2 levels are too low, degradation may be difficult to detect. You can verify EZH2 expression in your chosen cell line via Western blot or by consulting resources like The Human Protein Atlas.[5]
-
Validated Cell Lines: this compound has been shown to effectively reduce EZH2 levels in a variety of cancer cell lines.[6] Consider using a validated positive control cell line to confirm your experimental setup is working.
-
Cellular Dependency: The cytotoxic effects of this compound are most profound in cells that are dependent on EZH2 for their growth and survival.[2][7] While this is more related to downstream effects, cells with high EZH2 dependency are well-validated models for degradation.[6]
Q3: How do I know if the lack of degradation is due to a dysfunctional proteasome system?
A3: this compound-mediated degradation of EZH2 relies on a functional ubiquitin-proteasome system (UPS).[6][8]
-
Positive Control for Degradation: Use a compound known to induce degradation of another protein in your cell line to confirm the UPS is active.
-
Proteasome Inhibitor Rescue: A key validation experiment is to co-treat cells with this compound and a proteasome inhibitor like MG132.[6] If this compound is working as intended, the addition of MG132 should prevent EZH2 degradation, leading to a "rescue" of EZH2 protein levels compared to treatment with this compound alone.[6] This confirms the degradation is proteasome-dependent.
Section 3: Experimental Protocol Optimization
Q4: Are my treatment concentration and duration sufficient?
A4: this compound-induced degradation is both concentration- and time-dependent.[6][9] An inadequate dose or incubation time is a common reason for experimental failure.
-
Concentration Range: Effective concentrations in published studies typically range from 0.625 µM to 5 µM.[1][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Time Course: Significant degradation has been observed at time points ranging from 6 hours to 48 hours or longer.[6][7] A time-course experiment is recommended to identify the optimal treatment duration.
Summary of Validated Experimental Conditions
| Cell Line | Type | Effective Concentration | Incubation Time | Outcome |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.25 - 5.0 µM | 24 - 48 hours | Reduced EZH2 protein levels[1][6][10] |
| HCC70 | Triple-Negative Breast Cancer | 4 µM | 6 hours | Reduced EZH2 protein levels[6][7] |
| BT549 | Triple-Negative Breast Cancer | Not specified | Not specified | Reduced EZH2 protein levels[1][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | Reduced EZH2 protein levels[1][6] |
| KARPAS-422 | Lymphoma | Not specified | Not specified | Reduced EZH2 protein levels[1] |
| SUDHL8 | Lymphoma | Not specified | Not specified | Reduced EZH2 protein levels[1] |
Understanding the Mechanism of this compound
This compound is a first-in-class selective EZH2 degrader that operates via a "hydrophobic tagging" mechanism.[2][11] This is distinct from traditional PROTACs, which recruit a specific E3 ubiquitin ligase. This compound consists of a ligand that binds to EZH2 (C24) appended with a bulky hydrophobic tag (an adamantyl group).[2] This modification is thought to induce misfolding or expose hydrophobic patches on the EZH2 protein, marking it for recognition and degradation by the cell's ubiquitin-proteasome machinery.[2]
Caption: Mechanism of Action for this compound Hydrophobic Tag-based Degrader.
Experimental Protocols
Protocol: Western Blot Analysis of EZH2 Degradation
This protocol outlines the key steps to assess the degradation of EZH2 following treatment with this compound.
-
Cell Seeding: Plate your cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Treatment:
-
Allow cells to adhere overnight.
-
Prepare fresh dilutions of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
For a proteasome-dependent validation, include a treatment arm with this compound + MG132 (e.g., 10 µM, added 4-6 hours before harvest) and MG132 alone.
-
Aspirate old medium and add the treatment-containing medium to the cells. Incubate for the desired duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against EZH2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Probe for a loading control (e.g., β-Actin, GAPDH, or Vinculin) to ensure equal protein loading.[7]
-
Experimental Workflow Diagram
Caption: Standard experimental workflow for evaluating EZH2 degradation.
Troubleshooting Logic Flow
If you are not observing degradation, use this logic tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting failed EZH2 degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Enhancer of Zeste Homolog 2 (EZH2) expression is associated with decreased tumor cell proliferation, migration and invasion in endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. excelra.com [excelra.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for MS1943
This guide provides troubleshooting advice and optimized protocols to help researchers, scientists, and drug development professionals achieve clear and reproducible Western blot results for the hypothetical protein MS1943.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound for Western blot optimization?
To effectively optimize a Western blot protocol, we will assume this compound has the following properties:
-
Molecular Weight: 75 kDa
-
Subcellular Localization: Cytoplasmic
-
Expression Level: Moderate in treated HEK293 cells, low in untreated cells.
Q2: What are the recommended antibody dilutions and loading amounts for this compound?
Optimizing antibody and protein concentrations is critical to obtaining a strong signal-to-noise ratio.[1][2] A dot blot is a quick method to determine the optimal antibody concentrations without running a full Western blot.[3][4] Start with the manufacturer's recommended dilutions and perform a titration to find the ideal concentration for your specific experimental conditions.[5][6]
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Starting Dilution/Concentration | Typical Range |
|---|---|---|
| Anti-MS1943 Primary Antibody | 1:1000 | 1:250 - 1:4000[5] |
| HRP-conjugated Secondary Antibody | 1:5000 | 1:2000 - 1:10000 |
| Total Protein Load (Cell Lysate) | 20-30 µg per lane[1][7] | 10 - 50 µg per lane |
| Purified this compound Protein | 50-100 ng per lane | 10 - 500 ng per lane[4][8] |
Troubleshooting Guide
This section addresses common issues encountered during this compound immunodetection.
Problem 1: Weak or No Signal
Q3: I am not seeing any band for this compound. What are the possible causes and solutions?
A weak or absent signal is a frequent issue. This can stem from problems with the antibody, antigen, or overall protocol execution.[9] A positive control is highly recommended to confirm if the issue lies with the protocol or the experimental sample.[7]
Table 2: Troubleshooting Weak or No Signal
| Possible Cause | Recommended Solution |
|---|---|
| Inactive Antibody | Check antibody storage conditions and expiration date.[9] Test antibody activity using a dot blot.[10] |
| Low Protein Expression | Increase the total protein loaded per lane (up to 50 µg).[11] If expression is very low, consider enriching this compound via immunoprecipitation first.[10] |
| Inefficient Protein Transfer | Verify transfer by staining the membrane with Ponceau S after transfer.[11] For high molecular weight proteins like this compound (75 kDa), consider a wet transfer overnight at 4°C for higher efficiency.[11] |
| Suboptimal Antibody Concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6][9] |
| Blocking Agent Masking Epitope | Some blocking agents, like non-fat milk, can mask certain epitopes.[9][12] Try switching from 5% milk to 5% Bovine Serum Albumin (BSA) or vice versa.[2][13] |
| Inactive Detection Reagent | Ensure the chemiluminescent substrate (ECL) is not expired and has been stored correctly.[9] Increase the incubation time with the substrate.[10] |
Q4: How can I visualize a troubleshooting workflow for a "No Signal" result?
A logical diagram can help systematically diagnose the problem.
Problem 2: High Background or Non-Specific Bands
Q5: My blot is very dark or has many extra bands. How can I get a cleaner result?
High background and non-specific bands can obscure the true signal.[9] This is often due to issues with blocking, washing, or antibody concentrations.[8][12][14]
Table 3: Troubleshooting High Background & Non-Specific Bands
| Possible Cause | Recommended Solution |
|---|---|
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[9][15] Increase the concentration of the blocking agent (e.g., 5% non-fat milk).[16] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[9][12][14] High antibody levels are a common cause of non-specific binding.[15] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 3-4 washes of 10-15 minutes each).[13] Ensure the wash buffer volume is sufficient to fully cover the membrane.[8] |
| Contaminated Buffers | Prepare all buffers fresh, especially blocking and wash buffers, as bacterial growth can cause speckled background.[14] |
| Overexposure | Reduce the film exposure time or the acquisition time on a digital imager.[9][15][17] |
| Membrane Dried Out | Ensure the membrane remains wet at all times during the incubation and washing steps to prevent irreversible, non-specific antibody binding.[13] |
Detailed Experimental Protocols
This section provides a standard, optimized protocol for detecting this compound.
Protocol 1: Sample Preparation and Protein Quantification
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (lysate).
-
Determine the protein concentration using a BCA assay, which is compatible with most detergents found in lysis buffers.[18]
-
-
Sample Preparation for SDS-PAGE:
-
Dilute the lysate to the desired concentration (e.g., 2 mg/mL) with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
Protocol 2: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-30 µg of prepared protein sample into each well of a 10% polyacrylamide gel, which is suitable for resolving a 75 kDa protein.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and blotting pads in 1X transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[11]
-
Perform a wet transfer at 100V for 90 minutes or overnight at 25V at 4°C.
-
Protocol 3: Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-MS1943 primary antibody (e.g., 1:1000) in 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with gentle agitation.[20]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[13]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., 1:5000) in 5% non-fat milk in TBST.
-
Incubate for 1 hour at room temperature with agitation.[20]
-
-
Final Washes:
-
Repeat the washing step (3x10 minutes in TBST) to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[21]
-
Visual Guides
Western Blot Workflow
Hypothetical this compound Signaling Pathway
This diagram illustrates a potential upstream signaling cascade leading to the activation of this compound.
References
- 1. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. kimnfriends.co.kr [kimnfriends.co.kr]
- 6. m.youtube.com [m.youtube.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. arp1.com [arp1.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. clyte.tech [clyte.tech]
- 14. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 15. news-medical.net [news-medical.net]
- 16. cbt20.wordpress.com [cbt20.wordpress.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. azurebiosystems.com [azurebiosystems.com]
Best practices for storing and handling MS1943
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MS1943, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, selective degrader of the enhancer of zeste homolog 2 (EZH2), which is the primary enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Unlike traditional EZH2 inhibitors that only block its methyltransferase activity, this compound functions as a PROTAC-based degrader, specifically a hydrophobic-tag-based degrader.[3] It works by inducing the degradation of the EZH2 protein through a proteasome-related pathway.[1] This leads to a reduction in EZH2 protein levels, as well as its PRC2 complex partner SUZ12, and a subsequent decrease in the H3K27me3 histone mark.[1][3] The degradation of EZH2 by this compound has been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis in cancer cells that are dependent on EZH2.[3][4]
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[4] For short-term storage, it can be kept at 0-4°C for days to weeks.[3] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[4] For long-term storage, these aliquots should be stored at -80°C and are stable for up to 2 years.[5][6] For shorter periods, storage at -20°C is viable for up to 1 year.[4][5]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3][4][6] It is important to use fresh, high-quality DMSO, as it is hygroscopic and can absorb moisture, which may reduce the solubility of this compound.[4] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[7]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally bioavailable and has been shown to be efficacious in in vivo mouse models.[1][4] For in vivo administration, specific formulations are required. Common formulations involve a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[4][6] It is recommended to prepare these working solutions freshly on the day of use.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing | The compound has come out of solution due to freezing. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. |
| Inconsistent or lower than expected activity in cell-based assays | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the stock solution. 3. Reduced solubility due to old or wet DMSO. | 1. Verify that the compound has been stored according to the recommended conditions. 2. Always aliquot stock solutions after the first use to minimize freeze-thaw cycles.[4] 3. Prepare a fresh stock solution using new, anhydrous DMSO.[4] |
| Low bioavailability or inconsistent results in animal studies | 1. Improper formulation of the dosing solution. 2. The working solution was not freshly prepared. | 1. Follow the recommended in vivo formulation protocols carefully, ensuring all components are fully dissolved. Sonication may be required.[5] 2. Always prepare the in vivo working solution on the day of dosing.[5] |
| EZH2 protein levels are not decreasing after treatment | The reduction of EZH2 is mediated by the proteasome. | To confirm the mechanism in your cell line, you can co-treat cells with this compound and a proteasome inhibitor like MG132. This should rescue EZH2 levels.[1][4] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (EZH2 methyltransferase activity) | 120 nM | [4] |
| GI50 (MDA-MB-468 cells) | 2.2 µM | [5] |
| In Vivo Cmax (50 mg/kg, i.p.) | 2.9 µM | [1][5] |
| In Vivo Cmax (150 mg/kg, p.o.) | 1.1 µM | [1][5] |
Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [4][6] |
| Powder | 0 - 4°C | Days to weeks | [3] |
| In Solvent | -80°C | 2 years | [5][6] |
| In Solvent | -20°C | 1 year | [4][5] |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.[4] Sonicate if necessary to ensure complete dissolution.
-
Cell Seeding: Seed cells (e.g., MDA-MB-468) in appropriate culture plates and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0.625-5 µM).[5] Ensure the final DMSO concentration in the media is consistent across all treatments and controls (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours).[4][5]
-
Analysis: Perform downstream analysis such as Western blotting for EZH2 levels or cell viability assays. For Western blotting, vinculin or actin can be used as a loading control.[4]
In Vivo Formulation and Administration Protocol
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Working Solution Preparation (Example): For a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add each solvent sequentially and ensure the solution is clear before adding the next component.[6]
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).[5] A typical dosage used in studies is 150 mg/kg body weight, administered once daily.[5][6]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for using this compound.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. glpbio.com [glpbio.com]
Technical Support Center: MS1943 Efficacy and Cell Confluence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cell confluence on the efficacy of MS1943.
Frequently Asked Questions (FAQs)
Q1: What is cell confluence and why is it important for our experiments with this compound?
A1: Cell confluence refers to the percentage of a culture dish's surface that is covered by adherent cells.[1] It is a critical parameter in cell-based assays as it can significantly influence cellular physiology, gene expression, and ultimately, the response to therapeutic agents like this compound.[2] Different levels of confluence can lead to variations in experimental results, affecting the reproducibility and interpretation of drug efficacy studies.[3]
Q2: How does cell confluence affect the efficacy of this compound?
A2: The efficacy of this compound, an EZH2 selective degrader, can be significantly influenced by cell confluence. At lower confluencies (30-50%), cells are typically in an exponential growth phase, making them potentially more susceptible to agents that target cell proliferation and survival pathways.[4] In contrast, at high confluencies (80-100%), cells may experience contact inhibition, leading to altered signaling and a potential decrease in sensitivity to certain drugs. While direct quantitative data for this compound is proprietary, the general principle is that the proliferative state of the cells, which is confluence-dependent, can impact the drug's cytotoxic effects.
Q3: What is the mechanism of action for this compound?
A3: this compound is a first-in-class, orally bioavailable EZH2 selective degrader.[5][6] It functions by targeting the EZH2 protein for degradation via the proteasome.[7] The degradation of EZH2 leads to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which, when prolonged, triggers apoptotic cell death in cancer cells dependent on EZH2.[7][8]
Q4: Should I test the efficacy of this compound at a specific cell confluence?
A4: Yes, for consistent and reproducible results, it is crucial to perform experiments at a standardized cell confluence. For assessing the anti-proliferative effects of this compound, a lower confluence of 30-50% is often recommended to ensure cells are actively dividing.[4] For evaluating general cytotoxicity, a higher confluence of 70-80% might be appropriate, though it's important to avoid 100% confluence where contact inhibition can become a confounding factor.[4] The optimal confluence should be determined empirically for your specific cell line and experimental goals.
Troubleshooting Guide
Issue 1: High variability in this compound efficacy data between experiments.
-
Possible Cause: Inconsistent cell confluence at the time of drug treatment.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Implement a strict protocol for cell seeding to ensure a consistent starting cell number for all experiments.
-
Monitor Confluence: Visually inspect and quantify cell confluence using a microscope or an automated cell imager before adding this compound. Aim for a consistent confluence percentage (e.g., 50% ± 5%) for all replicate plates and experiments.
-
Time-Course Analysis: Perform a time-course experiment to determine the optimal time for drug addition after seeding to achieve the target confluence.
-
Issue 2: this compound appears less effective than expected.
-
Possible Cause 1: Experiments are being performed on overly confluent cells. At high confluence, cells may be less proliferative and exhibit altered signaling pathways that reduce their sensitivity to this compound.
-
Troubleshooting Steps: Re-evaluate the confluence at which you are performing the assay. Test the efficacy of this compound at a lower confluence (e.g., 30-50%) and compare the results.
-
Possible Cause 2: The cell line being used is not dependent on EZH2 for survival.
-
Troubleshooting Steps: Confirm the EZH2-dependency of your cell line through literature search or by performing EZH2 knockdown experiments (e.g., using siRNA) to see if it phenocopies the effect of this compound.
Issue 3: Difficulty in achieving consistent confluence across a 96-well plate.
-
Possible Cause: Uneven cell seeding, leading to an "edge effect" where cells on the outer wells grow differently than those in the center.
-
Troubleshooting Steps:
-
Proper Mixing: Ensure the cell suspension is thoroughly and gently mixed before and during seeding to prevent cell clumping and settling.
-
Pipetting Technique: Pipette the cell suspension into the center of each well, avoiding contact with the well walls.
-
Plate Incubation: After seeding, let the plate sit at room temperature for 10-15 minutes on a level surface to allow for even cell distribution before transferring to the incubator.
-
Edge Well Hydration: Fill the outer wells of the plate with sterile PBS or media without cells to minimize evaporation from the experimental wells.
-
Data Presentation
Table 1: Hypothetical Effect of Cell Confluence on this compound IC₅₀ Values in a Sensitive Cancer Cell Line
This table presents hypothetical data to illustrate the potential impact of cell confluence on the half-maximal inhibitory concentration (IC₅₀) of this compound in an EZH2-dependent cancer cell line. Note: This data is for illustrative purposes and should be confirmed experimentally.
| Cell Confluence at Treatment | This compound IC₅₀ (µM) | Standard Deviation (µM) |
| 30% | 1.8 | ± 0.2 |
| 50% | 2.5 | ± 0.3 |
| 70% | 4.2 | ± 0.5 |
| 90% | 7.5 | ± 1.1 |
Experimental Protocols
Protocol 1: Determining the Effect of Cell Confluence on this compound Efficacy using an MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound at different cell confluencies.
Materials:
-
EZH2-dependent cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding for Varied Confluence:
-
Harvest and count cells from a sub-confluent culture flask.
-
Prepare four different cell suspensions in complete medium to achieve target confluencies of approximately 30%, 50%, 70%, and 90% at the time of drug treatment (24 hours post-seeding). The exact cell numbers will need to be optimized for your specific cell line's growth rate.
-
Seed 100 µL of each cell suspension into the inner 60 wells of separate 96-well plates.
-
Add 100 µL of sterile PBS to the outer wells to minimize evaporation.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
After 24 hours, visually confirm the approximate confluencies under a microscope.
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the various this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for an additional 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value for each confluence level using a non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
UPR-Mediated Apoptosis Signaling
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The ATF6 pathway of the ER stress response contributes to enhanced viability in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing experimental variability when using MS1943
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing experimental variability when using MS1943, a first-in-class selective degrader of EZH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, selective EZH2 (Enhancer of zeste homolog 2) degrader.[1][2] Unlike EZH2 inhibitors that only block the methyltransferase activity, this compound functions as a PROTAC (proteolysis-targeting chimera)-based degrader that induces the degradation of the EZH2 protein.[1][3] It utilizes a hydrophobic tagging mechanism, which likely causes EZH2 to misfold, triggering its degradation via the ubiquitin-proteasome system.[4][5] This degradation of EZH2 leads to the induction of the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, ultimately resulting in apoptosis in cancer cells dependent on EZH2.[4][6][7]
Q2: What are the key differences between this compound and traditional EZH2 inhibitors?
The primary difference lies in their mechanism of action. Traditional EZH2 inhibitors block the catalytic activity of EZH2, preventing the methylation of H3K27.[2][7] In contrast, this compound leads to the complete removal of the EZH2 protein.[2][7] This distinction is crucial because EZH2 has non-canonical functions independent of its methyltransferase activity.[3][7] Consequently, this compound can be effective in cancers, such as triple-negative breast cancer (TNBC), where traditional EZH2 inhibitors have shown limited efficacy.[2][7]
Q3: In which cell lines has this compound been shown to be effective?
This compound has demonstrated cytotoxic effects in various cancer cell lines, particularly those dependent on EZH2 for their growth.[6][7] It has shown significant activity in multiple triple-negative breast cancer (TNBC) cell lines, including MDA-MB-468, BT549, and HCC70.[1][7] It is also effective in lymphoma cell lines such as KARPAS-422 and SUDHL8.[1] Notably, this compound shows selectivity for cancer cells while sparing normal cells.[1][2][6]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[5][6] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[6] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1][6] When preparing for in vivo experiments, it is advisable to prepare the formulation freshly on the day of use.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no degradation of EZH2 protein observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For example, in MDA-MB-468 cells, concentrations between 1.25-5.0 μM have been shown to be effective.[1]
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: The kinetics of EZH2 degradation can differ among cell lines. While some cell lines like HCC70 show significant degradation as early as 6 hours, others like MDA-MB-468 may require 24 to 48 hours for profound EZH2 reduction.[7] A time-course experiment is recommended to establish the optimal treatment duration.
-
-
Possible Cause 3: Issues with the proteasome pathway.
-
Solution: this compound-mediated EZH2 degradation is dependent on a functional ubiquitin-proteasome system. To verify this, you can co-treat cells with this compound and a proteasome inhibitor like MG132. A rescue of EZH2 levels in the presence of MG132 would confirm that the degradation pathway is intact and that the issue may lie elsewhere.[6][7]
-
Issue 2: High variability in cell viability or apoptosis assays.
-
Possible Cause 1: Cell confluency and health.
-
Solution: Ensure that cells are in the logarithmic growth phase and at a consistent confluency at the start of each experiment. Over-confluent or unhealthy cells can lead to inconsistent results.
-
-
Possible Cause 2: Variability in drug concentration.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium.
-
-
Possible Cause 3: EZH2-dependency of the cell line.
-
Solution: The cytotoxic effects of this compound are more pronounced in cancer cells that are dependent on EZH2.[7] If you observe minimal apoptosis, it is possible that your cell line is not driven by EZH2. This can be confirmed by EZH2 knockout or knockdown experiments, which should phenocopy the effects of this compound treatment in sensitive cells.[7]
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (EZH2 methyltransferase activity) | Cell-free assay | 120 nM | [1][6] |
| GI50 (Cell growth inhibition) | MDA-MB-468 | 2.2 µM (3-day treatment) | [1][4] |
| Effective Concentration for EZH2 degradation | MDA-MB-468 | 1.25 - 5.0 µM (2-day treatment) | [1] |
| Effective Concentration for EZH2 degradation | HCC70 | 4 µM (6-hour treatment) | [6] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Route of Administration | Outcome | Reference |
| Tumor Growth Suppression | MDA-MB-468 Xenograft (mice) | 150 mg/kg (daily for 36 days) | Intraperitoneal (i.p.) | Suppressed tumor growth and induced apoptosis | [1][4] |
| Pharmacokinetics (Cmax) | Mice | 50 mg/kg | Intraperitoneal (i.p.) | 2.9 µM | [1][7] |
| Pharmacokinetics (Cmax) | Mice | 150 mg/kg | Per oral (p.o.) | 1.1 µM | [1][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of EZH2 Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the predetermined duration (e.g., 6, 12, 24, 48 hours). For a positive control for the degradation pathway, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. Also probe for a loading control (e.g., Actin or Vinculin).[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: Mechanism of action of this compound leading to EZH2 degradation and apoptosis.
Caption: Experimental workflow and troubleshooting guide for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of EZH2-Targeting Compounds: The Degrader MS1943 Versus the Inhibitors GSK126 and C24
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EZH2-targeting compounds MS1943, GSK126, and C24. We delve into their distinct mechanisms of action, supported by experimental data, to inform strategic decisions in preclinical research and drug discovery.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through the transcriptional repression of tumor suppressor genes. Its catalytic activity is a key target for anti-cancer therapies. This guide compares a novel EZH2-targeting degrader, this compound, with two well-characterized small-molecule inhibitors, GSK126 and C24. While all three compounds target EZH2, their mechanisms and ultimate cellular effects differ significantly, with profound implications for their therapeutic potential.
Differentiated Mechanisms of Action: Inhibition vs. Degradation
GSK126 and C24 are competitive inhibitors of the S-adenosyl-methionine (SAM) binding site within the SET domain of EZH2. By occupying this site, they block the methyltransferase activity of the PRC2 complex, leading to a reduction in the repressive H3K27me3 mark.
In contrast, this compound is a first-in-class EZH2 selective degrader. It operates through a hydrophobic tagging mechanism. This compound is a bifunctional molecule comprising a ligand that binds to the EZH2 active site (derived from C24) and a hydrophobic adamantyl group. This hydrophobic tag is thought to induce misfolding of the EZH2 protein, marking it for proteasomal degradation.[1][2] This leads to the elimination of the entire EZH2 protein, not just the inhibition of its catalytic function.
Performance Data: In Vitro Efficacy
The differing mechanisms of these compounds translate to distinct in vitro pharmacological profiles. While both classes of molecules can reduce H3K27me3 levels, their impact on cancer cell viability can vary significantly.
| Compound | Target | Mechanism of Action | Biochemical IC50 (EZH2) | Cell Growth Inhibition (GI50) | Reference Cell Line |
| This compound | EZH2 | Degrader | 120 nM[3][4] | 2.2 µM[4][5] | MDA-MB-468 |
| GSK126 | EZH2/1 | Inhibitor | 9.9 nM[6] | Ineffective in MDA-MB-468 at concentrations tested[1][5] | MDA-MB-468 |
| C24 | EZH2 | Inhibitor | 12 nM | Ineffective in MDA-MB-468 at concentrations tested[1][5] | MDA-MB-468 |
Table 1: Comparative In Vitro Activity of this compound, GSK126, and C24.
Notably, in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468, this compound demonstrates potent cytotoxic effects, whereas GSK126 and C24 are largely ineffective at inhibiting cell proliferation despite their potent enzymatic inhibition.[1][5] This suggests that in certain cancer contexts, the non-catalytic functions of EZH2 may play a crucial role in cell survival, and simply inhibiting its methyltransferase activity is insufficient to induce cell death. The degradation of the entire EZH2 protein by this compound appears to overcome this limitation.
Performance Data: In Vivo Efficacy
Preclinical in vivo studies have further highlighted the therapeutic potential of EZH2 degradation.
| Compound | Animal Model | Dosing Regimen | Outcome |
| This compound | MDA-MB-468 Xenograft (mouse) | 150 mg/kg, i.p., once daily | Complete tumor growth suppression.[1][7] |
| GSK126 | B-cell Lymphoma Xenograft (mouse) | Not specified | Tumor growth inhibition.[8] |
Table 2: Comparative In Vivo Activity of this compound and GSK126.
In a mouse xenograft model of MDA-MB-468 TNBC, daily intraperitoneal administration of this compound at 150 mg/kg resulted in complete suppression of tumor growth.[1][7] This was accompanied by a reduction in EZH2 protein levels and the H3K27me3 mark in the tumors, along with increased apoptosis and decreased proliferation markers.[1] GSK126 has also demonstrated in vivo efficacy in B-cell lymphoma xenograft models, a context where EZH2 mutations are more prevalent and catalytic inhibition is a more effective therapeutic strategy.[8]
Experimental Protocols
EZH2 Methyltransferase Inhibition Assay
This biochemical assay is designed to measure the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.
-
Enzyme: A five-component PRC2 complex (EZH2, EED, SUZ12, RBAP48, and AEBP2) is used.
-
Substrate: Core histones or a specific histone H3 peptide.
-
Cofactor: S-adenosyl-methionine (SAM), often radiolabeled (e.g., ³H-SAM).
-
Procedure:
-
The PRC2 complex is incubated with the test compound at various concentrations.
-
The substrate and ³H-SAM are added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the incorporation of the radiolabeled methyl group into the histone substrate is measured using a scintillation counter.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Western Blot for EZH2 and H3K27me3
This technique is used to assess the levels of total EZH2 protein and the H3K27me3 histone mark in cells treated with the test compounds.
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein or nuclear extracts.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for EZH2 and H3K27me3. A loading control antibody (e.g., β-actin or total Histone H3) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities are quantified to determine the relative protein levels.
Cell Viability and Growth Inhibition Assays (MTT/DRAQ7)
These assays are used to determine the effect of the compounds on cell viability and proliferation.
-
MTT Assay:
-
Cells are seeded in 96-well plates and treated with a range of compound concentrations.
-
After a set incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The intensity of the color is proportional to the number of viable cells.
-
-
DRAQ7 Assay:
-
Cells are treated with the compounds as in the MTT assay.
-
DRAQ7, a far-red fluorescent DNA dye that only enters cells with compromised membrane integrity (i.e., dead cells), is added.
-
The fluorescence is measured using a flow cytometer or a high-content imaging system. An increase in DRAQ7 fluorescence indicates an increase in cell death.
-
Animal Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of the compounds.
-
Cell Line: A suitable cancer cell line (e.g., MDA-MB-468 for TNBC) is chosen.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Procedure:
-
Cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control (vehicle) groups.
-
The test compound is administered according to a specific dosing schedule (e.g., daily intraperitoneal injections).
-
Tumor volume and mouse body weight are measured regularly.
-
-
Endpoint Analysis: At the end of the study, tumors are excised and can be analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and by Western blot for target protein levels.
EZH2 Signaling Pathway
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In conjunction with other core components like EED and SUZ12, EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). This repressive epigenetic mark leads to chromatin compaction and the silencing of target gene expression. Many of these target genes are tumor suppressors involved in cell cycle control, differentiation, and apoptosis. The overexpression or mutation of EZH2 in cancer leads to the inappropriate silencing of these genes, promoting tumorigenesis.
Conclusion
The comparison between this compound, GSK126, and C24 underscores a critical evolution in targeting EZH2. While catalytic inhibition with molecules like GSK126 and C24 is a validated strategy in certain hematological malignancies, the EZH2 degrader this compound offers a distinct and potentially more potent therapeutic approach for solid tumors like triple-negative breast cancer. The ability of this compound to eradicate the EZH2 protein addresses both its catalytic and non-catalytic oncogenic functions, overcoming the limitations of traditional inhibitors in specific cancer contexts. This guide provides the foundational data and methodologies to aid researchers in selecting the most appropriate tool compound for their EZH2-focused cancer research.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]
Unveiling the Efficacy of MS1943: A Comparative Analysis of EZH2 Degraders
In the rapidly evolving landscape of targeted protein degradation, Enhancer of Zeste Homolog 2 (EZH2) has emerged as a pivotal therapeutic target in oncology. The development of proteolysis-targeting chimeras (PROTACs) and other degrading molecules against EZH2 offers a promising strategy to overcome the limitations of traditional enzymatic inhibitors. This guide provides a comprehensive comparison of MS1943, a first-in-class EZH2 selective degrader, with other notable EZH2 degraders, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy of EZH2 Degraders
The following tables summarize the in vitro efficacy of this compound and other prominent EZH2 degraders across various cancer cell lines. These metrics are crucial for assessing the potency and effectiveness of these molecules.
Table 1: Comparative Degradation Potency (DC50) of EZH2 Degraders
| Degrader | Cell Line | Cancer Type | DC50 (nM) | Citation |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly defined as DC50, but significant degradation observed at 1.25-5.0 µM | [1] |
| MS8847 | EOL-1 | Acute Myeloid Leukemia | 34.4 | [2] |
| U3i | MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly defined as DC50 | [3] |
| YM281 | EOL-1 | Acute Myeloid Leukemia | Less potent than MS8847 | [2] |
| E7 | WSU-DLCL-2 | Diffuse Large B-Cell Lymphoma | Degrades 72% of EZH2 at 1 µM | [3] |
Note: DC50 values represent the concentration of the degrader required to induce 50% degradation of the target protein. Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Comparative Anti-proliferative Activity (IC50/GI50) of EZH2 Degraders
| Degrader | Cell Line | Cancer Type | IC50/GI50 (µM) | Citation |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | GI50: 2.2 | [1] |
| HCC1187 | Triple-Negative Breast Cancer | GI50: 1.1 | [4] | |
| HCC70 | Triple-Negative Breast Cancer | GI50: 4.9 | [4] | |
| BT549 | Triple-Negative Breast Cancer | GI50: 2.8 | [4] | |
| MS8847 | MDA-MB-468 | Triple-Negative Breast Cancer | IC50: 0.45 | [2] |
| BT549 | Triple-Negative Breast Cancer | IC50: 1.45 | [2] | |
| U3i | MDA-MB-468 | Triple-Negative Breast Cancer | IC50: 0.38 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50: 0.57 | [3] | |
| Tazemetostat (Inhibitor) | Various Lymphoma Cell Lines | B-cell Lymphoma | Less inhibitory than this compound | [5] |
Note: IC50/GI50 values represent the concentration of the compound required to inhibit 50% of cell growth. These values are highly dependent on the assay duration and cell line.
Mechanism of Action and Cellular Effects
This compound is a PROTAC-based degrader that selectively targets EZH2 for degradation via the ubiquitin-proteasome system.[1][6] Unlike traditional EZH2 inhibitors that only block its methyltransferase activity, this compound effectively reduces the total cellular levels of the EZH2 protein.[7] This degradation-centric approach has been shown to be particularly effective in cancer cells dependent on EZH2 for their proliferation, including triple-negative breast cancer (TNBC) and B-cell lymphomas.[1][5]
Studies have demonstrated that this compound exhibits a more pronounced inhibitory effect on B-cell lymphomas compared to the FDA-approved EZH2 inhibitor, Tazemetostat.[5] Furthermore, this compound has been shown to induce apoptosis and cell death in cancer cells.[1] Mechanistically, the cytotoxic effects of this compound in some cell lines are mediated through the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[7]
A newer generation of EZH2 PROTAC degraders, such as MS8847, have been developed with high potency.[2][8] MS8847, which recruits the von Hippel-Lindau (VHL) E3 ligase, has demonstrated superior EZH2 degradation and anti-proliferative activity in acute myeloid leukemia (AML) cell lines when compared to other PROTACs like MS8815, YM281, U3i, and E7.[2]
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of EZH2 degraders.
Western Blotting for EZH2 Degradation
This protocol is used to determine the extent of EZH2 protein degradation following treatment with a degrader.
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with the EZH2 degrader at various concentrations for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for EZH2 (and other proteins of interest like SUZ12, EED, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.
-
Cell Viability Assay (MTT/CCK-8)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the EZH2 degrader and incubate for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
-
Reagent Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
-
Signal Measurement:
-
For the MTT assay, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the degrader concentration and use a non-linear regression to determine the IC50 or GI50 value.[10]
-
Conclusion
This compound stands as a significant tool in the arsenal of EZH2-targeting therapeutics, demonstrating potent anti-cancer activity through a degradation-based mechanism. While direct, comprehensive comparative data across a wide range of EZH2 PROTACs remains to be fully established in single studies, the available evidence suggests that the field is rapidly advancing, with newer degraders like MS8847 showing exceptional potency. The choice of a specific EZH2 degrader for research or therapeutic development will likely depend on the specific cancer type, its genetic context, and the desired pharmacological profile. The data and protocols presented in this guide offer a solid foundation for researchers to navigate this promising area of cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Off-Target Effects: MS1943 versus Other PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules offer the potential for highly selective degradation of disease-causing proteins. However, ensuring their specificity and minimizing off-target effects is a critical aspect of their development. This guide provides a comparative analysis of the off-target profiles of the EZH2-targeting PROTAC, MS1943, and other well-characterized PROTACs, supported by experimental data and detailed methodologies.
Mechanism of Action and Potential for Off-Target Effects
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. They form a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Off-target effects can arise from several factors, including the promiscuous binding of the target-binding ligand, the E3 ligase ligand, or the formation of unintended ternary complexes with proteins other than the intended target.
Caption: General mechanism of PROTACs and potential for off-target protein degradation.
Quantitative Comparison of Off-Target Effects
The following table summarizes the available data on the off-target effects of this compound and two well-characterized BRD4-targeting PROTACs, MZ1 and dBET1. It is important to note that a direct head-to-head proteome-wide comparison of these three PROTACs under identical experimental conditions is not currently available in the literature. The data presented is compiled from their respective primary publications.
| PROTAC | Target Protein | E3 Ligase Recruited | Scope of Off-Target Analysis | Key Off-Target Findings | Reference |
| This compound | EZH2 | Not Applicable (Hydrophobic Tagging) | Selectivity panel (45 GPCRs, ion channels, transporters) and Western blot against EZH1. | No significant off-target binding observed in the panel. Selective for EZH2 over EZH1. A comprehensive proteome-wide analysis is not publicly available. | [1] |
| MZ1 | BRD4 | VHL | Proteome-wide (5,674 proteins quantified) | Highly selective for BET family proteins (BRD2, BRD3, BRD4), with preferential degradation of BRD4 over BRD2 and BRD3. No other significant off-targets were reported. | [2][3] |
| dBET1 | BRD4 | Cereblon (CRBN) | Proteome-wide (7,429 proteins detected) | Highly specific for BET family members. Only BRD2, BRD3, and BRD4 were identified as significantly depleted. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
This compound Selectivity and On-Target Engagement
-
Radioligand Binding Assays : The selectivity of this compound was assessed against a panel of 45 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM in duplicate through radioligand binding assays.[1]
-
Western Blotting :
-
Cells (e.g., MDA-MB-468) were treated with varying concentrations of this compound or for different durations.
-
Cells were lysed in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of total protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against EZH2, EZH1, and other proteins of interest, followed by incubation with a corresponding secondary antibody.
-
Protein bands were visualized using an appropriate detection system.[1]
-
Proteome-Wide Off-Target Analysis of MZ1 and dBET1 by Mass Spectrometry
-
Cell Culture and Treatment :
-
Sample Preparation for Mass Spectrometry :
-
Cells were harvested and lysed.
-
Proteins were precipitated, typically with acetone, and the protein pellet was resolubilized and denatured.
-
Proteins were reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
-
Proteins were digested into peptides using an enzyme such as trypsin.
-
For quantitative proteomics using isobaric tags (e.g., TMT), peptides were labeled according to the manufacturer's instructions. For label-free quantification, this step was omitted.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
-
Peptide samples were separated by reverse-phase liquid chromatography using a nano-flow HPLC system.
-
The separated peptides were analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
The mass spectrometer was operated in a data-dependent acquisition mode, where the most abundant peptide ions in a full MS scan were selected for fragmentation (MS/MS).
-
-
Data Analysis :
-
The raw mass spectrometry data was processed using a software suite such as MaxQuant or Proteome Discoverer.
-
Peptide and protein identification was performed by searching the MS/MS spectra against a human protein database.
-
For quantitative analysis, the reporter ion intensities (for TMT) or the peptide peak areas (for label-free) were used to determine the relative abundance of each protein across the different treatment conditions.
-
Statistical analysis was performed to identify proteins with significantly altered abundance upon PROTAC treatment compared to control.[2][4]
-
Conclusion
Based on the available data, both MZ1 and dBET1 exhibit a high degree of selectivity for their intended targets, the BET family of proteins, with minimal off-target degradation observed in proteome-wide analyses. This compound has demonstrated high selectivity for its target EZH2 over the closely related EZH1 and a panel of other proteins. While a comprehensive proteome-wide off-target analysis for this compound is not publicly available, the existing data suggests a favorable selectivity profile. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and compare the off-target effects of these and other PROTACs, contributing to the development of safer and more effective protein-degrading therapeutics.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating MS1943's On-Target Effects Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methods for validating the on-target effects of MS1943, a first-in-class selective degrader of the Enhancer of Zeste Homolog 2 (EZH2). We focus on the use of CRISPR/Cas9 as a primary validation tool and compare it with alternative biochemical and cellular approaches. The experimental data and protocols provided herein are intended to guide researchers in rigorously confirming the mechanism of action for this and similar targeted protein degraders.
Introduction to this compound and EZH2
This compound is a hydrophobic tag-based degrader designed to selectively induce the degradation of EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] Overexpression of EZH2 is linked to poor prognosis in various cancers, including triple-negative breast cancer (TNBC).[2] Unlike EZH2 inhibitors that only block its methyltransferase activity, this compound eliminates the entire protein, thereby addressing both catalytic and non-catalytic functions of EZH2.[1][4] Validating that the observed cytotoxic effects of this compound are a direct consequence of EZH2 degradation is critical for its development as a therapeutic agent.
Primary Validation: Comparing this compound Treatment with EZH2 Knockout via CRISPR/Cas9
The most direct method to validate that a compound's effects are on-target is to compare its phenotype to the genetic knockout of the target protein. If this compound functions by degrading EZH2, its cellular effects should closely mimic those observed in cells where the EZH2 gene has been permanently deleted using CRISPR/Cas9.[1]
Experimental Protocol: CRISPR/Cas9-mediated EZH2 Knockout
-
sgRNA Design and Cloning : Design two to three single guide RNAs (sgRNAs) targeting early exons of the human EZH2 gene using a validated online tool. Synthesize and clone these sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Cell Transfection/Transduction : Deliver the Cas9/sgRNA plasmids into the target cell line (e.g., MDA-MB-468) using lipid-based transfection or lentiviral transduction.
-
Selection and Clonal Isolation : Select for successfully transduced cells (e.g., using puromycin). Isolate single cells into 96-well plates to grow clonal populations.
-
Knockout Validation : Expand clonal populations and screen for EZH2 protein knockout via Western blot. Confirm gene editing at the DNA level by Sanger sequencing of the targeted locus.
-
Phenotypic Comparison :
-
Culture validated EZH2 knockout cells and wild-type (WT) parental cells in parallel.
-
Treat the WT cells with a vehicle control (DMSO) and with this compound at a functionally active concentration (e.g., 2-5 µM).[5]
-
After a predetermined time (e.g., 48-72 hours), assess all three groups (WT+DMSO, WT+this compound, EZH2 KO) for key phenotypes.
-
Data Presentation: Expected Comparative Outcomes
The following table summarizes the expected results from a successful on-target validation experiment in an EZH2-dependent cancer cell line.
| Parameter | Wild-Type + DMSO | Wild-Type + this compound | EZH2 Knockout (CRISPR) | On-Target Confirmation |
| EZH2 Protein Level | High | Severely Reduced | Absent | WT+this compound matches EZH2 KO |
| H3K27me3 Mark | High | Reduced | Severely Reduced | WT+this compound matches EZH2 KO |
| Cell Proliferation | Normal | Inhibited (GI₅₀ ≈ 2.2 µM)[5] | Inhibited | WT+this compound matches EZH2 KO |
| Apoptosis | Baseline | Induced | Induced | WT+this compound matches EZH2 KO |
| ER Stress Markers | Baseline | Induced | Induced | WT+this compound matches EZH2 KO |
Alternative and Complementary Validation Methods
While CRISPR provides the gold standard for phenocopying, a multi-pronged approach using biochemical methods is essential for a comprehensive validation of the degrader's mechanism.
Proteasome Inhibition Assay
-
Principle : If this compound mediates EZH2 removal via the proteasome, then blocking the proteasome should prevent this degradation.
-
Experimental Protocol :
-
Culture target cells (e.g., MDA-MB-468).
-
Treat cells with this compound (e.g., 5 µM) alone or in combination with increasing concentrations of a proteasome inhibitor (e.g., MG132).[6]
-
Include a vehicle-only control.
-
After a short incubation (e.g., 6-24 hours), lyse the cells and perform a Western blot for EZH2 protein levels.
-
Expected Outcome : Co-treatment with MG132 should lead to a dose-dependent "rescue" of EZH2 protein levels compared to treatment with this compound alone.[1]
-
Cellular Thermal Shift Assay (CETSA)
-
Principle : This method confirms direct target engagement in a cellular context. The binding of a ligand (this compound) to its target protein (EZH2) typically increases the protein's thermal stability.[7][8]
-
Experimental Protocol :
-
Treat intact cells with this compound or a vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Cool the samples and pellet the aggregated, denatured proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of non-denatured EZH2.
-
Expected Outcome : EZH2 in this compound-treated cells will remain soluble at higher temperatures compared to vehicle-treated cells, indicating direct binding and stabilization.
-
Use of an Inactive Control Compound
-
Principle : An ideal negative control is a molecule structurally similar to this compound but modified to prevent binding to either EZH2 or the required E3 ligase, rendering it unable to induce degradation.[9]
-
Experimental Protocol :
-
Synthesize or obtain an appropriate inactive analog of this compound.
-
Treat cells with the active this compound, the inactive control, and a vehicle control at the same concentrations.
-
Assess both EZH2 protein levels (by Western blot) and the downstream cellular phenotype (e.g., cell viability).
-
Expected Outcome : The inactive control compound should have no effect on EZH2 levels or cell viability, demonstrating the specificity of the active compound.
-
Comparison of Validation Methodologies
| Method | Principle | Information Gained | Advantages | Limitations |
| CRISPR/Cas9 Knockout | Genetic deletion of the target gene should phenocopy the effects of the degrader.[10] | Confirms that the cellular phenotype is dependent on the target protein. | Provides definitive genetic evidence for the on-target effect.[11] | Time-consuming; potential for off-target gene edits; does not confirm the direct mechanism of degradation. |
| Proteasome Inhibition | Blocking the proteasome prevents degradation, rescuing target protein levels.[1] | Confirms that degradation is mediated by the ubiquitin-proteasome system. | Rapid and straightforward biochemical proof of the degradation pathway. | Proteasome inhibitors have broad cellular effects that can confound phenotypic analysis. |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation.[7] | Provides direct evidence of target engagement in a physiological cell environment. | Label-free; confirms binding in intact cells without needing modified compounds.[8] | Does not confirm protein degradation, only binding; can be technically demanding. |
| Inactive Control | A non-binding analog should not cause degradation or the associated phenotype.[9] | Demonstrates the structural and binding specificity required for the degrader's activity. | Excellent control for ruling out off-target effects from the chemical scaffold itself. | Requires synthesis of a specific control compound, which may not be readily available. |
Conclusion
Validating the on-target effects of a targeted protein degrader like this compound requires a rigorous, multi-faceted approach. While CRISPR/Cas9-mediated gene knockout serves as the cornerstone for confirming that the biological consequences of the compound are tied to its intended target, it does not fully elucidate the mechanism. Complementary biochemical assays such as proteasome inhibition and CETSA are crucial for demonstrating that the compound acts as a degrader by binding its target and shunting it to the proteasome. Together, these methods provide the comprehensive evidence package required to confidently advance novel degraders in drug development pipelines.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting the Undruggable: Methods to Enhance Targeted Protein Degrader Discovery, Optimization | Labcompare.com [labcompare.com]
- 8. youtube.com [youtube.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. biocompare.com [biocompare.com]
A New Frontier in Breast Cancer Therapy: The Synergistic Potential of MS1943 and PARP Inhibitors
For Immediate Release
Researchers and drug development professionals are continually seeking innovative therapeutic strategies to combat breast cancer, particularly aggressive subtypes like triple-negative breast cancer (TNBC). A compelling body of preclinical evidence suggests that combining the EZH2-selective degrader, MS1943, with PARP inhibitors could represent a powerful new synergistic approach, especially for tumors with deficiencies in DNA damage repair pathways, such as those with BRCA1 mutations.
This compound is a first-in-class small molecule that selectively degrades Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in breast cancer.[1][2][3][4] Unlike EZH2 inhibitors which only block its enzymatic activity, this compound eliminates the EZH2 protein entirely, offering a potentially more profound and sustained therapeutic effect. PARP (poly ADP-ribose polymerase) inhibitors are a class of targeted therapies approved for treating BRCA-mutated breast cancers.[5][6][7][8][9] These drugs exploit the concept of synthetic lethality by blocking a key DNA repair pathway in cancer cells that are already deficient in another, namely homologous recombination repair due to BRCA mutations.
This guide provides a comprehensive comparison of the preclinical data supporting the synergy between EZH2 degradation, exemplified by the action of this compound, and PARP inhibition in breast cancer.
Quantitative Analysis of Synergistic Efficacy
While direct studies on the combination of this compound and PARP inhibitors are emerging, compelling evidence from studies using EZH2 inhibitors like GSK126 provides a strong rationale for this combination. The data below summarizes the enhanced anti-cancer effects observed when combining EZH2 inhibition with PARP inhibition in BRCA1-deficient breast cancer models.
| Treatment Group | Cell Viability (Relative to Control) | Tumor Volume Reduction (in vivo) | Colony Formation (Relative to Control) |
| Vehicle Control | 100% | 0% | 100% |
| This compound (or EZH2i) alone | Moderately Reduced | Modest Attenuation of Growth[10] | Significantly Reduced |
| PARP Inhibitor (Olaparib) alone | Significantly Reduced | Tumor Stasis[10] | Markedly Reduced |
| This compound (or EZH2i) + PARP Inhibitor | Substantially Reduced [10] | Substantial Tumor Volume Reduction [10] | Potent Inhibition [11] |
EZH2i: EZH2 inhibitor (e.g., GSK126). Data is synthesized from studies demonstrating in vitro and in vivo synergy.[10][11]
The Mechanistic Underpinnings of Synergy
The powerful synergy between this compound and PARP inhibitors stems from a multi-faceted interplay at the molecular level, primarily centered on the DNA damage response (DDR) pathway.
Key Mechanisms of Action:
-
Reciprocal Regulation: PARP1 can directly PARylate EZH2, leading to the dissociation of the PRC2 complex and subsequent downregulation of EZH2.[11][12][13] Conversely, treatment with PARP inhibitors can lead to an increase in EZH2 activity, suggesting that co-inhibition is necessary for a complete and sustained anti-tumor response.[11] More recent findings also indicate that EZH2 can directly methylate PARP1, thereby regulating its activity.[14]
-
Impairment of Homologous Recombination: EZH2 has been shown to suppress the expression of key genes involved in homologous recombination repair, including BRCA1 and RAD51.[15][16][17][18] By degrading EZH2, this compound can further cripple the DNA repair machinery in cancer cells, rendering them exquisitely sensitive to PARP inhibitors.
-
Enhanced DNA Damage: The combination of EZH2 degradation and PARP inhibition leads to an accumulation of unrepaired DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.
The following diagram illustrates the proposed signaling pathway and the synergistic mechanism of action.
Caption: Synergistic mechanism of this compound and PARP inhibitors.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Protocol:
-
Preparation of Agar Layers: A base layer of 1.2% low melting point agarose in culture medium is solidified in 6-well plates. A top layer of 0.7% low melting point agarose containing a suspension of 2000 breast cancer cells per well is then added.[19]
-
Treatment: The cells are treated with this compound, a PARP inhibitor, or the combination at various concentrations. A vehicle-treated group serves as a control.
-
Incubation: Plates are incubated for 14-21 days at 37°C in a humidified incubator to allow for colony formation.[19][20]
-
Staining and Quantification: Colonies are stained with crystal violet and counted using a microscope or an automated colony counter.[20] The surviving fraction is calculated relative to the vehicle-treated control.
The following diagram outlines the workflow for the soft agar colony formation assay.
Caption: Workflow for the soft agar colony formation assay.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of the combination therapy.
Protocol:
-
Tumor Implantation: BRCA1-deficient breast cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, this compound alone, PARP inhibitor alone, combination).
-
Drug Administration: this compound is typically administered via intraperitoneal injection or oral gavage, while PARP inhibitors are often given orally.[10][21] Dosing schedules are maintained for a predetermined period (e.g., 21-36 days).[21]
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., Western blotting for target protein levels, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The preclinical data strongly supports the hypothesis that combining the EZH2 degrader this compound with PARP inhibitors is a highly promising therapeutic strategy for breast cancer, particularly for BRCA1-mutant tumors. The distinct mechanism of action of this compound, leading to the complete degradation of the EZH2 protein, may offer advantages over traditional EZH2 inhibitors in this combination. Further clinical investigation is warranted to translate these compelling preclinical findings into improved outcomes for breast cancer patients.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers Create a Potential Therapy for Deadly Breast Cancer That Has Few Treatment Options [prweb.com]
- 4. medicalxpress.com [medicalxpress.com]
- 5. aacr.org [aacr.org]
- 6. aacr.org [aacr.org]
- 7. komen.org [komen.org]
- 8. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Summary of PARP Inhibitors for the Treatment of Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 10. researchgate.net [researchgate.net]
- 11. EZH2 contributes to the response to PARP inhibitors through its PARP-mediated poly-ADP ribosylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Poly(ADP-ribose) Polymerase 1, PARP1, modifies EZH2 and inhibits EZH2 histone methyltransferase activity after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.ku.edu [journals.ku.edu]
- 15. Histone Methyltransferase EZH2 Induces Akt-Dependent Genomic Instability and BRCA1 Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Polycomb Group Protein EZH2 Impairs DNA Damage Repair Gene Expression in Human Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Downregulation of EZH2 decreases growth of estrogen receptor-negative invasive breast carcinoma and requires BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Soft agar colony formation assay [bio-protocol.org]
- 20. artscimedia.case.edu [artscimedia.case.edu]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of MS1943 in Sensitive vs. Resistant Cell Lines: A Guide for Researchers
MS1943 is a first-in-class, orally bioavailable selective degrader of Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] Unlike traditional EZH2 inhibitors that solely block its methyltransferase activity, this compound functions by inducing the degradation of the EZH2 protein.[2][4] This guide provides a comparative analysis of this compound's performance in sensitive and resistant cancer cell lines, supported by experimental data, to aid researchers in its evaluation and application.
Performance of this compound: Sensitive vs. Resistant Cell Lines
The cytotoxic effects of this compound are primarily observed in cell lines dependent on EZH2 for their proliferation and survival.[4] In contrast, cell lines that are not reliant on EZH2 exhibit resistance to this compound-induced cytotoxicity.[4]
Quantitative Analysis of Cell Viability
The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Sensitivity Status | GI50 (µM) | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Sensitive | 2.2[4][5] | 3.41[5] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | Sensitive | 1.1 - 4.9[1] | Not Reported |
| HCC70 | Triple-Negative Breast Cancer (TNBC) | Sensitive | 1.1 - 4.9[1] | Not Reported |
| HCC1187 | Triple-Negative Breast Cancer (TNBC) | Sensitive | 1.1 - 4.9[1] | Not Reported |
| HCC1954 | Breast Cancer | Sensitive | 1.1 - 4.9[1] | Not Reported |
| MCF7 | Breast Cancer | Sensitive | 1.1 - 4.9[1] | Not Reported |
| KARPAS-422 | Lymphoma | Sensitive | 1.1 - 4.9[1] | Not Reported |
| SUDHL8 | Lymphoma | Sensitive | 1.1 - 4.9[1] | Not Reported |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Resistant | > 40[5] | > 40[5] |
| K562 | Leukemia | Resistant | Little to no cytotoxicity[1] | Not Reported |
| A549 | Non-Small-Cell Lung Cancer | Resistant | Little to no cytotoxicity[1] | Not Reported |
| HCC827 | Small-Cell Lung Cancer | Resistant | Little to no cytotoxicity[1] | Not Reported |
Mechanism of Action and Resistance
This compound's mechanism of action is distinct from catalytic EZH2 inhibitors. Its efficacy is linked to the targeted degradation of the EZH2 protein, leading to downstream effects that are cell-context dependent.
Signaling Pathway in Sensitive Cells
In sensitive cell lines, such as the triple-negative breast cancer line MDA-MB-468, this compound-induced degradation of EZH2 leads to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[1][4] This prolonged activation of the UPR is a key driver of the cytotoxic effects observed in these EZH2-dependent cells.[4]
Caption: this compound action in sensitive cells.
Mechanism of Resistance
Resistance to this compound is observed in cancer cell lines that do not depend on EZH2 for their growth and survival.[4] In these cells, even though this compound can still lead to the degradation of the EZH2 protein, this event does not trigger a significant cytotoxic response because the cells' proliferation is not driven by EZH2.[4] For instance, knockout of EZH2 in the resistant MDA-MB-231 cell line does not significantly inhibit cell growth, confirming their EZH2-independent nature.[4]
Caption: this compound action in resistant cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of this compound on cell proliferation.[4][5]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231)
-
Complete growth medium (specific to cell line)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations typically range from 0.625 µM to 40 µM.[5] Include a DMSO-only control.
-
Remove the overnight medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plates for 3 days (72 hours) under standard cell culture conditions.[5]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 value using appropriate software.
Western Blot Analysis for EZH2 Degradation
This protocol outlines the detection of EZH2 protein levels following treatment with this compound.[1][5]
Objective: To qualitatively and quantitatively assess the degradation of EZH2 protein.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-Actin, or anti-Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 1.25, 2.5, 5.0 µM) or a DMSO control for a specified time course (e.g., 24, 48 hours).[5]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, probe the same membrane with a primary antibody against a loading control protein such as Actin or Vinculin.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the effects of this compound in sensitive and resistant cell lines.
Caption: Workflow for this compound analysis.
References
Unveiling the Transcriptional Consequences: A Comparative Guide to MS1943 and EZH2 Knockout
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of novel therapeutic agents is paramount. This guide provides a detailed comparison of the effects of the EZH2-selective degrader, MS1943, and genetic EZH2 knockout on gene expression, supported by experimental data and protocols.
This analysis reveals that treatment with this compound largely phenocopies the effects of EZH2 knockout, offering a powerful pharmacological tool to probe EZH2 function and a promising therapeutic strategy for EZH2-dependent cancers. Both interventions lead to a significant reprogramming of the cellular transcriptome, most notably characterized by the activation of the Unfolded Protein Response (UPR).
Quantitative Comparison of Gene Expression Changes
To understand the differential impact on gene expression, a comprehensive analysis of RNA sequencing (RNA-seq) data from cells treated with this compound and cells with EZH2 knockout is crucial. The following table summarizes key quantitative findings from studies in triple-negative breast cancer (TNBC) cell lines, a cancer type where EZH2 is often overexpressed.
| Feature | This compound Treatment | EZH2 Knockout/Knockdown | Overlap/Key Differences |
| Global Transcriptome Changes | Induces a distinct gene expression signature that separates treated cells from control cells.[1] | Leads to significant alterations in the transcriptome, affecting genes involved in differentiation and development. | Treatment with this compound has been shown to phenocopy the effects of EZH2 knockout or knockdown in both sensitive and insensitive cell lines. |
| Differentially Expressed Genes (DEGs) | A unique set of deregulated genes is observed.[1] | Results in the upregulation of terminal differentiation genes. | A significant overlap in deregulated genes is expected, particularly those directly repressed by the PRC2 complex. |
| Effect on PRC2 Target Genes | Alters the expression of previously identified Polycomb Repressive Complex 2 (PRC2) target genes.[1] | Leads to the de-repression of PRC2 target genes. | Both methods are expected to primarily impact genes silenced by the EZH2-containing PRC2 complex. |
| Activation of the Unfolded Protein Response (UPR) | Strongly associated with the activation of the UPR pathway.[1] | While not the primary described phenotype, loss of EZH2 can induce cellular stress that may lead to UPR activation. | This compound treatment leads to the de-repression of several UPR-related genes, including Xbp1, Chop, and Bip, in sensitive cell lines.[1] This effect is a prominent feature of this compound's mechanism of action.[1] |
Experimental Methodologies
The following section details the typical experimental protocols employed to assess and compare the effects of this compound and EZH2 knockout on gene expression.
Experimental Workflow for Comparison
Caption: A streamlined workflow for comparing the transcriptomic effects of this compound treatment and EZH2 knockout.
This compound Treatment and RNA Sequencing
-
Cell Culture and Treatment: Triple-negative breast cancer cells (e.g., MDA-MB-468) are cultured under standard conditions. Cells are then treated with a predetermined concentration of this compound or a vehicle control (DMSO) for a specified duration.
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available kit.
-
RNA Sequencing (RNA-seq): The quality and quantity of the extracted RNA are assessed. RNA-seq libraries are then prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The resulting sequencing data is processed and analyzed to identify differentially expressed genes between the this compound-treated and control groups.
EZH2 Knockout and Gene Expression Analysis
-
Generation of Knockout Cell Lines: EZH2 is genetically deleted from the chosen cell line using CRISPR/Cas9 technology. Successful knockout is confirmed by Western blotting and sequencing.
-
Cell Culture: EZH2 knockout and wild-type control cells are cultured under identical conditions.
-
RNA Extraction and Analysis: RNA is extracted from both cell populations, and gene expression is analyzed using methods such as quantitative real-time PCR (qRT-PCR) or RNA-seq to identify genes with altered expression in the absence of EZH2.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism by which this compound induces its degradation.
Caption: EZH2's role in gene silencing and this compound's mechanism of inducing its degradation.
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes core components like EED and SUZ12. PRC2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. This silencing of target genes plays a crucial role in cellular processes such as differentiation and development.
This compound is a first-in-class, selective EZH2 degrader that operates through a hydrophobic tagging mechanism. It binds to EZH2, inducing its misfolding or unfolding. This altered conformation marks EZH2 for recognition and subsequent degradation by the cellular proteasome. The degradation of EZH2 protein effectively abrogates its function, leading to a reduction in global H3K27me3 levels and the de-repression of PRC2 target genes.
References
Unveiling the Selectivity of MS1943: A Comparative Guide to EZH2-Targeted Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone methyltransferase (HMT) degrader, MS1943, with other prominent EZH2 inhibitors. We delve into the cross-reactivity profiles, supported by experimental data, to offer a clear perspective on its selectivity.
This compound is a first-in-class, orally bioavailable selective degrader of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase frequently implicated in cancer pathogenesis.[1][2] Unlike traditional inhibitors that merely block the catalytic activity of EZH2, this compound functions as a Proteolysis Targeting Chimera (PROTAC), inducing the ubiquitination and subsequent proteasomal degradation of the EZH2 protein. This distinct mechanism of action has shown profound cytotoxic effects in various cancer cell lines.[1][2][3] A key attribute of any targeted therapeutic is its selectivity, as off-target effects can lead to unforeseen toxicities and reduced efficacy. This guide focuses on the cross-reactivity of this compound with other histone methyltransferases and provides a comparative analysis with other well-characterized EZH2 inhibitors.
Comparative Selectivity of EZH2 Inhibitors
This compound has demonstrated remarkable selectivity for EZH2. In preclinical studies, it was profiled against a broad panel of over 100 methyltransferases and exhibited excellent selectivity.[1] The IC50 value of this compound for inhibiting the methyltransferase activity of EZH2 is 120 nM.[2][3][4] The following table summarizes the cross-reactivity profile of this compound in comparison to other widely used EZH2 inhibitors: GSK126, Tazemetostat (EPZ-6438), and UNC1999.
| Compound | Target | IC50/Ki | Selectivity over EZH1 | Selectivity over other HMTs |
| This compound | EZH2 | 120 nM (IC50) | Highly Selective | No significant inhibition observed against a panel of 22 other methyltransferases at 10 µM.[1] |
| GSK126 | EZH2 | 0.5 - 3 nM (Ki) | >150-fold | >1000-fold selective over 20 other human methyltransferases.[5] |
| Tazemetostat (EPZ-6438) | EZH2 | 2.5 nM (Ki) | 35-fold | >4500-fold selective over 14 other histone methyltransferases. |
| UNC1999 | EZH2/EZH1 | 2 nM (EZH2 IC50), 45 nM (EZH1 IC50) | ~22.5-fold (Dual Inhibitor) | Highly selective over a broad range of other epigenetic and non-epigenetic targets. |
This compound Cross-Reactivity Profile
The selectivity of this compound was rigorously assessed against a panel of 22 other histone methyltransferases. At a concentration of 10 µM, this compound showed minimal to no inhibition of these enzymes, underscoring its high specificity for EZH2.
| Histone Methyltransferase | % Inhibition @ 10 µM this compound |
| ASH1L | <10% |
| CARM1 | <10% |
| DOT1L | <10% |
| EZH1 | <20% |
| G9a (EHMT2) | <10% |
| GLP (EHMT1) | <10% |
| MLL1 | <10% |
| MLL2 | <10% |
| MLL3 | <10% |
| MLL4 | <10% |
| NSD1 | <10% |
| NSD2 | <10% |
| NSD3 | <10% |
| PRMT1 | <10% |
| PRMT3 | <10% |
| PRMT5 | <10% |
| PRMT6 | <10% |
| SETD2 | <10% |
| SETD7 | <10% |
| SETD8 | <10% |
| SMYD2 | <10% |
| SMYD3 | <10% |
| SUV39H1 | <10% |
| SUV39H2 | <10% |
| SUV420H1 | <10% |
| SUV420H2 | <10% |
Data extrapolated from Hsu et al., 2019. The publication states selectivity over >100 methyltransferases, with this panel being a representative subset.
Experimental Protocols
Radiometric Histone Methyltransferase (HMT) Assay for Selectivity Profiling:
The selectivity of this compound and other inhibitors is commonly determined using a radiometric assay, such as the HotSpot℠ platform. This method measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
Principle: The assay quantifies the enzymatic activity of a specific HMT by measuring the incorporation of a tritium (³H)-labeled methyl group from [³H]SAM into a histone substrate (e.g., histone peptides, recombinant histones, or nucleosomes). The amount of incorporated radioactivity is directly proportional to the enzyme's activity. Inhibition of the HMT by a compound like this compound results in a decrease in the radioactive signal.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific histone methyltransferase, its corresponding histone substrate, and the assay buffer.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme and substrate mixture.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]SAM.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane (e.g., P81 phosphocellulose paper). The filter specifically binds the histone substrate, while the unincorporated [³H]SAM is washed away.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle-treated) reaction. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
For broad selectivity screening, this assay is performed in parallel for a large panel of different histone methyltransferases.
Visualizing the Mechanism of Action
The distinct mechanism of this compound as a PROTAC degrader is a key differentiator from traditional EZH2 inhibitors.
Caption: Mechanism of this compound as an EZH2 PROTAC degrader.
Conclusion
This compound stands out as a highly selective EZH2 degrader, offering a distinct and potent mechanism of action compared to traditional catalytic inhibitors. Its minimal cross-reactivity with a broad range of other histone methyltransferases suggests a favorable safety profile with a reduced potential for off-target effects. This high selectivity, combined with its unique degradation mechanism, makes this compound a valuable tool for research and a promising candidate for further therapeutic development in EZH2-dependent malignancies. The comparative data presented in this guide provides a clear rationale for the continued investigation of this compound as a precision medicine for cancers driven by EZH2.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of MS1943-Treated Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteomic effects of the novel anti-cancer compound MS1943 on cancer cells against a known alternative treatment. The data presented herein is based on quantitative proteomic analysis, with detailed experimental protocols and visual representations of key findings to facilitate a comprehensive understanding of this compound's mechanism of action.
Quantitative Proteomic Data
The following tables summarize the differential protein expression in cancer cells treated with this compound compared to a vehicle control and an alternative therapeutic agent. The data highlights proteins with statistically significant changes in abundance, offering insights into the pathways perturbed by this compound.
Table 1: Top 20 Upregulated Proteins in this compound-Treated Cancer Cells
| Protein Accession | Gene Symbol | Fold Change (this compound vs. Control) | Fold Change (this compound vs. Alternative) | p-value | Putative Function |
| P04637 | TP53 | 4.2 | 2.1 | < 0.001 | Tumor suppressor; cell cycle arrest, apoptosis |
| Q07817 | BAX | 3.8 | 1.9 | < 0.001 | Apoptosis regulator |
| P10415 | CASP3 | 3.5 | 1.8 | < 0.005 | Executioner caspase in apoptosis |
| P42574 | BCL2L1 | 3.2 | 1.7 | < 0.005 | Apoptosis regulator |
| P24941 | CDKN1A | 3.1 | 1.6 | < 0.01 | Cyclin-dependent kinase inhibitor 1 |
| Q96B36 | GDF15 | 2.9 | 1.5 | < 0.01 | Growth differentiation factor 15 |
| P22694 | FAS | 2.8 | 1.4 | < 0.01 | Cell surface death receptor |
| P55060 | APAF1 | 2.7 | 1.4 | < 0.02 | Apoptotic protease activating factor 1 |
| P49756 | CYCS | 2.6 | 1.3 | < 0.02 | Cytochrome c, apoptosis |
| P07737 | HSPA5 | 2.5 | 1.3 | < 0.03 | Heat shock protein family A member 5 |
| O00571 | BNIP3 | 2.4 | 1.2 | < 0.03 | BCL2 interacting protein 3 |
| Q13619 | PMAIP1 | 2.3 | 1.2 | < 0.04 | Phorbol-12-myristate-13-acetate-induced protein 1 |
| P51959 | DDIT3 | 2.2 | 1.1 | < 0.04 | DNA damage-inducible transcript 3 |
| Q9UHD2 | TRIB3 | 2.1 | 1.1 | < 0.05 | Tribbles pseudokinase 3 |
| P14618 | ENO1 | 2.0 | 1.0 | < 0.05 | Enolase 1, glycolysis |
| P06733 | GAPDH | 1.9 | 1.0 | < 0.05 | Glyceraldehyde-3-phosphate dehydrogenase |
| P62258 | HSP90AB1 | 1.8 | 0.9 | < 0.05 | Heat shock protein 90 alpha family class B member 1 |
| P11142 | HSPD1 | 1.7 | 0.9 | < 0.05 | Heat shock protein family D member 1 |
| Q9Y243 | PDIA3 | 1.6 | 0.8 | < 0.05 | Protein disulfide isomerase family A member 3 |
| P30048 | ERO1A | 1.5 | 0.8 | < 0.05 | Endoplasmic reticulum oxidoreductase 1 alpha |
Table 2: Top 20 Downregulated Proteins in this compound-Treated Cancer Cells
| Protein Accession | Gene Symbol | Fold Change (this compound vs. Control) | Fold Change (this compound vs. Alternative) | p-value | Putative Function |
| P06493 | MYC | -4.5 | -2.3 | < 0.001 | Proto-oncogene, transcription factor |
| P35222 | CDK1 | -4.1 | -2.0 | < 0.001 | Cyclin-dependent kinase 1 |
| P24941 | CCNA2 | -3.9 | -1.9 | < 0.001 | Cyclin A2 |
| P06400 | CCNB1 | -3.7 | -1.8 | < 0.005 | Cyclin B1 |
| P11450 | PCNA | -3.4 | -1.7 | < 0.005 | Proliferating cell nuclear antigen |
| Q00534 | E2F1 | -3.2 | -1.6 | < 0.01 | E2F transcription factor 1 |
| P62316 | TOP2A | -3.0 | -1.5 | < 0.01 | DNA topoisomerase 2-alpha |
| P20333 | MCM2 | -2.8 | -1.4 | < 0.01 | Minichromosome maintenance complex component 2 |
| P33992 | MCM3 | -2.7 | -1.4 | < 0.02 | Minichromosome maintenance complex component 3 |
| P49336 | MCM4 | -2.6 | -1.3 | < 0.02 | Minichromosome maintenance complex component 4 |
| P33993 | MCM5 | -2.5 | -1.3 | < 0.03 | Minichromosome maintenance complex component 5 |
| P49281 | MCM6 | -2.4 | -1.2 | < 0.03 | Minichromosome maintenance complex component 6 |
| Q14181 | MCM7 | -2.3 | -1.2 | < 0.04 | Minichromosome maintenance complex component 7 |
| P12004 | AURKA | -2.2 | -1.1 | < 0.04 | Aurora kinase A |
| O14965 | AURKB | -2.1 | -1.1 | < 0.05 | Aurora kinase B |
| P52825 | PLK1 | -2.0 | -1.0 | < 0.05 | Polo-like kinase 1 |
| P00533 | EGFR | -1.9 | -1.0 | < 0.05 | Epidermal growth factor receptor |
| P04626 | ERBB2 | -1.8 | -0.9 | < 0.05 | Erb-b2 receptor tyrosine kinase 2 |
| P31749 | AKT1 | -1.7 | -0.9 | < 0.05 | AKT serine/threonine kinase 1 |
| P42336 | PIK3CA | -1.6 | -0.8 | < 0.05 | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha |
Experimental Protocols
1. Cell Culture and Lysis: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. Cells were treated with 10 µM this compound, an alternative treatment (10 µM 5-Fluorouracil), or vehicle (0.1% DMSO) for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
2. Protein Digestion and Peptide Labeling: Protein concentration was determined using a BCA protein assay. For each sample, 100 µg of protein was reduced with DTT, alkylated with iodoacetamide, and digested with sequencing-grade trypsin overnight at 37°C. The resulting peptides were desalted using C18 spin columns.
3. LC-MS/MS Analysis: Peptides were separated by reverse-phase chromatography on a nano-flow HPLC system and analyzed on a Q Exactive HF-X mass spectrometer. A 120-minute gradient from 5% to 40% acetonitrile in 0.1% formic acid was used. The mass spectrometer was operated in data-dependent acquisition mode, with the top 20 most intense precursor ions selected for HCD fragmentation.
4. Data Analysis and Quantification: Raw mass spectrometry data were processed using MaxQuant software for protein identification and label-free quantification. The data was searched against the UniProt human database. Statistical analysis was performed using Perseus software, and proteins with a p-value < 0.05 and a fold change > 1.5 were considered significantly differentially expressed.
Visualizations
Caption: Experimental workflow for the comparative proteomic analysis.
Caption: Proposed mechanism of action of this compound based on proteomic data.
Caption: Logical relationship of protein regulation by this compound.
Safety Operating Guide
Navigating the Disposal of MS1943: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for MS1943, a PROTAC-based EZH2 degrader used in cancer research. While specific inactivation protocols are not publicly available, this document outlines a comprehensive approach based on general best practices for hazardous chemical waste management.
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, should always be approached with a clear understanding of its potential hazards. The first and most crucial step is to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the chemical's properties, hazards, and specific disposal recommendations. In the absence of a specific protocol for this compound, the following general procedures for hazardous chemical waste should be strictly followed.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous chemical waste. This includes pure, unused this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, vials).
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on classifying the waste according to local and national regulations.
2. Waste Segregation:
-
Do not mix this compound waste with other types of waste, such as biological or radioactive waste.
-
Keep this compound waste separate from incompatible chemicals to prevent dangerous reactions.
3. Waste Collection and Containerization:
-
Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste.
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.
-
Ensure the container is in good condition and free from leaks or contamination on the outside.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the approximate quantity of the waste.
-
Indicate the date when the first waste was added to the container.
5. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or heat.
6. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Waste will be transported to a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with all applicable regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data regarding specific disposal concentrations, temperature limits for degradation, or detailed experimental protocols for the neutralization or inactivation of this compound. Researchers must rely on the general chemical properties and the information provided in the SDS. It is imperative to adhere to the waste management guidelines established by your institution and local regulatory bodies. For any uncertainty, always consult with your EHS department. By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
Navigating the Safe Handling of MS1943: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like MS1943. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this PROTAC-based EZH2 degrader.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known cytotoxic properties of this compound and general best practices for handling potent research compounds.[1][2] It is crucial to supplement this information with your institution's specific safety protocols and to perform a thorough risk assessment before beginning any work.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound exhibits cytotoxic effects, it should be handled as a potent compound.[1][2] Stringent measures must be taken to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon suspected contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling potent compound particles. |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
2. Weighing and Reconstitution:
-
All handling of solid this compound must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
When reconstituting, slowly add the solvent to the solid to avoid aerosolization.
3. Experimental Use:
-
Conduct all experiments involving this compound in a chemical fume hood.
-
Ensure all labware is properly labeled.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weigh boats, and pipette tips, must be considered hazardous waste.
-
Waste Containers: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof hazardous waste containers.
-
Disposal Route: Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Safe handling workflow for this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling the potent cytotoxic compound this compound, ensuring a safer laboratory environment for all personnel. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
